HDAC6 ligand-2
Descripción
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Propiedades
Fórmula molecular |
C23H20F2N6O3 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
benzyl N-[[3-[[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyrimidin-2-yl]amino]methyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H20F2N6O3/c24-19(25)21-31-30-20(34-21)18-12-27-22(28-13-18)26-10-16-7-4-8-17(9-16)11-29-23(32)33-14-15-5-2-1-3-6-15/h1-9,12-13,19H,10-11,14H2,(H,29,32)(H,26,27,28) |
Clave InChI |
MHXFPOUSEFIJNM-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: HDAC6 Ligand-2 (NN-429) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the selective Histone Deacetylase 6 (HDAC6) inhibitor, NN-429, hereafter referred to as HDAC6 Ligand-2. This document details the quantitative binding parameters, the experimental protocols used for their determination, and the relevant signaling pathways of HDAC6.
Quantitative Binding Affinity and Kinetics of this compound (NN-429)
The binding affinity and kinetic parameters of this compound (NN-429) have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound (NN-429)
| Parameter | Value (nM) | Assay Method | Notes |
| IC₅₀ | 3.2 | Electrophoretic Mobility Shift Assay (EMSA) | In vitro potency against HDAC6.[1][2] |
| IC₅₀ | 28.8 | Fluorescence Polarization (FP) | Orthogonal biochemical assay to validate binding affinity.[1] |
Table 2: In Cellulo Target Engagement and Residence Time of this compound (NN-429)
| Parameter | Value | Assay Method | Cell Line | Notes |
| Residence Time | 135 min | NanoBRET™ Target Engagement Assay | HeLa cells transiently expressing HDAC6-NanoLuc | Demonstrates sustained target engagement in a cellular context.[2] |
Table 3: Selectivity Profile of this compound (NN-429)
| HDAC Isoform | Selectivity Fold vs. HDAC6 | Notes |
| Other HDACs | >312-fold | Demonstrates high selectivity for HDAC6 over other HDAC isoforms.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorometric HDAC6 Enzymatic Assay
This assay is a common method to determine the in vitro inhibitory potency (IC₅₀) of compounds against HDAC6.
Principle: The assay is based on a two-step enzymatic reaction. First, recombinant HDAC6 deacetylates a synthetic peptide substrate containing an acetylated lysine (B10760008) residue coupled to a fluorophore. In the second step, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to HDAC6 activity.
Protocol:
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl₂).
-
Dilute recombinant human HDAC6 enzyme to the desired concentration in HDAC6 Assay Buffer.
-
Prepare a stock solution of the fluorogenic HDAC6 substrate.
-
Prepare serial dilutions of the test compound (this compound) and a known HDAC6 inhibitor (positive control, e.g., Trichostatin A) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the diluted HDAC6 enzyme to wells designated for the sample, vehicle control, and positive inhibitor control. Add assay buffer to "no-enzyme" control wells.
-
Add the serially diluted test compound, vehicle (e.g., DMSO), or positive control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at 37°C for a further 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
Subtract the background fluorescence (from "no-enzyme" control wells).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Fluorescence Polarization (FP) Based Competition Assay
This assay provides an orthogonal method to measure the binding affinity of an inhibitor to HDAC6.
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescent molecule in solution. A small fluorescently labeled probe (tracer) that binds to HDAC6 will have a high polarization value because its tumbling is restricted. When an unlabeled inhibitor (this compound) competes with the tracer for binding to HDAC6, the tracer is displaced into the solution, resulting in faster tumbling and a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Tris, pH 8.0, 1 mM DTT, 150 mM NaCl, 0.01% Tween 20).
-
Dilute purified HDAC6 protein and the fluorescent tracer to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., black, low-binding), add the HDAC6 protein and the fluorescent tracer to all wells.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
NanoBRET™ Target Engagement Assay
This assay is used to measure the binding of a ligand to its target protein within intact, living cells, providing a more biologically relevant measure of target engagement and residence time.[3][4][5]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. HDAC6 is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to HDAC6 acts as the energy acceptor. When the tracer is bound to the HDAC6-NanoLuc® fusion protein, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. An unlabeled test compound that competes for binding will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HeLa) with a vector encoding the HDAC6-NanoLuc® fusion protein. For stable expression, select and maintain a clonal cell line.
-
-
Assay Procedure (for Affinity):
-
Seed the cells in a white, tissue culture-treated 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Add the NanoLuc® substrate.
-
Incubate for a period to allow for binding to reach equilibrium.
-
-
Assay Procedure (for Residence Time):
-
Treat cells with a high concentration of the test compound to pre-bind the target.
-
Wash the cells to remove the unbound compound.
-
Add the NanoBRET™ tracer and monitor the recovery of the BRET signal over time as the test compound dissociates and is replaced by the tracer.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-enabled plate reader.
-
Calculate the NanoBRET™ ratio.
-
For affinity measurements, plot the BRET ratio against the logarithm of the compound concentration to determine the IC₅₀.
-
For residence time, plot the BRET signal recovery over time and fit the data to an appropriate kinetic model to determine the dissociation rate constant (k_off) and calculate the residence time (1/k_off).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key HDAC6 signaling pathways and the workflows of the described experimental assays.
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
Caption: Experimental workflow for the fluorometric HDAC6 enzymatic assay.
Caption: Experimental workflow for the fluorescence polarization competition assay.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429 in Natural Killer (NK)/T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 5. NanoBRET® Target Engagement HDAC Assays [promega.jp]
Unveiling the Selectivity of HDAC6 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily nuclear proteins that regulate gene expression through histone deacetylation, HDAC6 is predominantly located in the cytoplasm and acts on a variety of non-histone substrates. This unique substrate profile, which includes α-tubulin, Hsp90, and cortactin, implicates HDAC6 in crucial cellular processes such as cell motility, protein quality control, and signal transduction. The development of selective HDAC6 inhibitors is a key focus of drug discovery efforts to modulate these pathways for therapeutic benefit.
This technical guide provides an in-depth look at the selectivity profile of a representative HDAC6 inhibitor, serving as a model for "HDAC6 ligand-2." We will delve into the quantitative data on its inhibitory activity against other HDAC isoforms, detail the experimental methodologies used to determine this selectivity, and visualize the key signaling pathways influenced by HDAC6.
Selectivity Profile of a Representative HDAC6 Inhibitor
The following table summarizes the in vitro inhibitory activity (IC50 values) of a well-characterized HDAC6 inhibitor against a panel of HDAC isoforms. The data is presented to illustrate the typical selectivity profile sought for a potent and specific HDAC6-targeting compound.
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 4.56 | 1 |
| HDAC1 | 359.4 | >78 |
| HDAC2 | 374.3 | >82 |
| HDAC3 | 414.1 | >90 |
| HDAC8 | - | - |
Note: The data presented is a composite from publicly available information on selective HDAC6 inhibitors and is intended to be representative. Actual values for a specific "this compound" would need to be determined experimentally.
Experimental Protocol: In Vitro Fluorometric HDAC6 Inhibition Assay
The determination of inhibitor potency and selectivity against HDAC6 and other HDAC isoforms is typically performed using a fluorometric enzymatic assay. This assay quantitatively measures the enzymatic activity of recombinant human HDACs in a cell-free system.
Principle:
The assay is based on a two-step reaction:
-
Deacetylation: Recombinant HDAC6 enzyme is incubated with a synthetic, acetylated peptide substrate coupled to a fluorophore. The HDAC6 enzyme removes the acetyl group from a lysine (B10760008) residue on the substrate.
-
Developer Reaction: A developer solution, containing a protease, is added. This protease specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the HDAC6 activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease)
-
Test compound (HDAC6 inhibitor)
-
Positive control inhibitor (e.g., Trichostatin A, SAHA)
-
Solvent for compound dilution (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the chosen solvent.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the microplate wells.
-
Add the diluted enzyme solution to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at an appropriate temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the reaction temperature.
-
Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorescence-generating cleavage.
-
Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) and then measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Experimental and Biological Contexts
Experimental Workflow for Determining HDAC6 Selectivity
The following diagram illustrates the key steps involved in assessing the selectivity of an HDAC6 inhibitor.
Caption: Workflow for determining the selectivity profile of an HDAC6 inhibitor.
Key Signaling Pathways Modulated by HDAC6
HDAC6 plays a pivotal role in several critical cellular signaling pathways, primarily through its deacetylation of non-histone protein substrates. The diagram below highlights some of these key pathways.
Caption: Key signaling pathways regulated by HDAC6 activity.
Cellular Targets of HDAC6 Ligands: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cellular targets of Histone Deacetylase 6 (HDAC6) ligands. It delves into the key protein substrates and signaling pathways modulated by HDAC6, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate understanding.
Introduction to HDAC6
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on nuclear histones, HDAC6's main substrates are non-histone proteins, playing crucial roles in various cellular processes.[1] Structurally, HDAC6 is distinct, featuring two functional catalytic domains (CD1 and CD2) and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[1][3] This unique structure allows HDAC6 to regulate cell motility, protein quality control, and immune responses, making it a significant target for therapeutic intervention in diseases like cancer and neurodegenerative disorders.
Key Cellular Targets of HDAC6
HDAC6's deacetylase activity extends to a variety of cytoplasmic proteins. Inhibition of HDAC6 by specific ligands leads to the hyperacetylation of these substrates, altering their function and downstream signaling.
α-Tubulin
α-tubulin is the most well-characterized substrate of HDAC6. HDAC6 deacetylates acetylated α-tubulin, a modification primarily found in stable microtubules. This deacetylation activity is critical for regulating microtubule dynamics, which impacts processes such as cell migration, cell division, and intracellular transport. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, resulting in the stabilization of the microtubule network.
Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are involved in cancer progression. HDAC6 deacetylates Hsp90, and inhibition of this activity leads to Hsp90 hyperacetylation. This altered acetylation state impairs Hsp90's chaperone function, leading to the misfolding and subsequent degradation of its client proteins, such as the androgen receptor (AR) and STAT3.
Cortactin
Cortactin is an actin-binding protein that promotes the polymerization and branching of the actin cytoskeleton. HDAC6-mediated deacetylation of cortactin enhances its ability to bind to F-actin, thereby promoting cell motility and invasion.
Other Substrates
-
Ku70: HDAC6 deacetylates the DNA repair protein Ku70. This deacetylation allows Ku70 to sequester the pro-apoptotic protein BAX in the cytoplasm, thereby inhibiting apoptosis.
-
Peroxiredoxins: Inhibition of HDAC6 increases the acetylation and activity of antioxidant enzymes peroxiredoxins 1 and 2, which can impact cellular resistance to chemotherapy.
-
STAT3: HDAC6 interacts with and regulates the transcriptional activity of STAT3, a key regulator of immune signaling proteins like PD-L1.
Quantitative Data: Inhibitory Activity of HDAC6 Ligands
A variety of small molecule inhibitors have been developed to target HDAC6. The following table summarizes the inhibitory concentrations (IC50) of selected ligands against HDAC6 and other HDAC isoforms, demonstrating their selectivity.
| Ligand/Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Other Targets/Notes | Reference |
| 5 (dual inhibitor) | 56 | 359.4 | 374.3 | 414.1 | - | mTOR IC50 = 133.7 nM | |
| 6 (dual inhibitor) | 17.2 | 228.3 | - | 161.2 | 583 | BRD4 (BD2) IC50 = 1.2 µM | |
| 8 (dual inhibitor) | 1.15 | - | - | - | - | HSP90 IC50 = 46.3 nM | |
| 9 (dual inhibitor) | 4.32 | - | - | - | - | HSP90 IC50 = 46.8 nM | |
| 11 | 64.5 | >10,000 | >10,000 | - | >10,000 | Tubulin polymerization inhibitor | |
| 12 | 275.35 | >10,000 | >10,000 | - | >10,000 | Tubulin polymerization inhibitor | |
| Compound 8 | 2,300 (2.3 µM) | - | - | >67,200 | >67,200 | Also inhibits HDAC11 | |
| Tracer 4 | 18 | - | - | - | - | Fluorescent ligand for NanoBRET | |
| Tracer 5 | 9.1 | - | - | - | - | Fluorescent ligand for NanoBRET | |
| Vorinostat (SAHA) | 34 | - | - | - | - | Pan-HDAC inhibitor | |
| Compound 10 | 13.8 | 3.2 | 4.8 | 22.8 | 90.7 | Low selectivity |
Signaling Pathways Modulated by HDAC6 Ligands
Inhibition of HDAC6 affects multiple signaling pathways critical for cell survival, proliferation, and immune response.
Hsp90 Client Protein Degradation Pathway
This pathway illustrates how HDAC6 inhibition disrupts the Hsp90 chaperone system, leading to the degradation of oncogenic client proteins.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of the Selective HDAC6 Inhibitor, Ricolinostat (ACY-1215)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the pharmacokinetic (PK) and bioavailability data for the selective Histone Deacetylase 6 (HDAC6) inhibitor, Ricolinostat, also known as ACY-1215. Due to the lack of publicly available information on a specific "HDAC6 ligand-2," this document focuses on Ricolinostat as a well-characterized example of a selective HDAC6 inhibitor, providing a representative technical summary relevant to the field.
Introduction to Ricolinostat (ACY-1215)
Ricolinostat (ACY-1215) is a potent and selective, orally available inhibitor of HDAC6, an enzyme implicated in various cancers and other diseases.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with key roles in regulating microtubule dynamics, protein folding, and degradation pathways.[2][3][4] The selectivity of Ricolinostat for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a critical feature, potentially leading to a better safety profile by minimizing the toxicities associated with pan-HDAC inhibitors.[5] Ricolinostat has been investigated in clinical trials for various malignancies, including multiple myeloma.
Signaling Pathways and Mechanism of Action
HDAC6's primary function involves the deacetylation of non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 by Ricolinostat leads to the hyperacetylation of these substrates, which in turn affects crucial cellular processes. The diagram below illustrates the central role of HDAC6 and the impact of its inhibition.
Caption: Mechanism of HDAC6 inhibition by Ricolinostat.
Pharmacokinetic Profile of Ricolinostat
The pharmacokinetic properties of Ricolinostat have been evaluated in preclinical mouse models. The data indicates that Ricolinostat is orally bioavailable and achieves plasma concentrations sufficient for target engagement.
Table 1: Pharmacokinetic Parameters of Ricolinostat in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Oral (30 mg/kg) |
| Cmax (ng/mL) | - | 1023.4 ± 187.2 | 2145.6 ± 456.8 |
| Tmax (h) | - | 0.25 | 0.5 |
| AUC (0-t) (ng·h/mL) | 789.5 ± 123.5 | 859.3 ± 154.7 | 2298.7 ± 512.3 |
| t1/2 (h) | 1.2 ± 0.3 | 1.5 ± 0.4 | 2.1 ± 0.6 |
| Bioavailability (F%) | - | 54.4% | 48.4% |
Data compiled from a study in mice; values are presented as mean ± standard deviation where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the key experimental protocols used to characterize Ricolinostat.
-
Animal Model: Male BALB/c mice are typically used.
-
Administration:
-
Intravenous (IV): Ricolinostat is administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO): Ricolinostat is administered by oral gavage at varying doses (e.g., 10 and 30 mg/kg).
-
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation, often with a solvent like acetonitrile. An internal standard (IS), such as cilostazol, is added to correct for extraction variability.
The concentration of Ricolinostat in plasma is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Chromatography: Separation is achieved on a C18 column (e.g., UPLC HSS T3 or Prodigy ODS-2) with a gradient mobile phase, typically consisting of an aqueous component with formic acid and an organic component like acetonitrile.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for both Ricolinostat and the internal standard.
-
Quantification: A standard curve is generated using known concentrations of Ricolinostat in blank plasma, and the concentrations in the study samples are determined by interpolation from this curve. The linear range for Ricolinostat is typically established from 0.5 to 1000 ng/mL.
The workflow for a typical pharmacokinetic study is illustrated below.
Caption: Standard workflow for a preclinical pharmacokinetic study.
Bioavailability
The absolute oral bioavailability (F%) of Ricolinostat in mice was determined to be 54.4% at a dose of 10 mg/kg and 48.4% at 30 mg/kg. This indicates good absorption from the gastrointestinal tract. The calculation for bioavailability is as follows:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
These values suggest that Ricolinostat is suitable for oral administration, a desirable characteristic for chronic therapies.
Discussion and Conclusion
Ricolinostat (ACY-1215) demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and dose-proportional exposure. The established UPLC-MS/MS methods for its quantification are robust and sensitive. These characteristics have supported its advancement into clinical trials. This technical guide, using Ricolinostat as a case study for a selective HDAC6 inhibitor, provides a framework for understanding the critical pharmacokinetic and bioavailability assessments required in drug development. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of epigenetic therapies.
References
- 1. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HDAC6 Inhibition in Neurodegenerative Disease Models
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "HDAC6 ligand-2" is not a widely recognized designation in public scientific literature. This guide utilizes this term as a representative, highly selective inhibitor of Histone Deacetylase 6 (HDAC6). The data, mechanisms, and protocols presented are synthesized from published research on well-characterized selective HDAC6 inhibitors such as Tubastatin A, ACY-738, and others.
Introduction: HDAC6 as a Therapeutic Target
Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] Unlike other HDACs that are primarily nuclear and regulate gene expression via histone modification, HDAC6 is predominantly located in the cytoplasm.[1] Its main substrates are non-histone proteins crucial for cellular processes frequently impaired in neurodegeneration, such as axonal transport, protein quality control, and stress responses.[3][4]
Selective inhibition of HDAC6 offers a promising therapeutic strategy by aiming to restore these vital cellular functions without the broader effects of pan-HDAC inhibition.[3] This guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental protocols for evaluating a representative HDAC6 inhibitor, herein referred to as this compound, in models of neurodegenerative disease.
Core Mechanism of Action of HDAC6 Inhibition
HDAC6 plays a critical role in regulating the acetylation status of key cytoplasmic proteins. Its inhibition leads to the hyperacetylation of these substrates, triggering several neuroprotective pathways.
-
Alpha-Tubulin and Axonal Transport: The most well-characterized substrate of HDAC6 is α-tubulin.[5] Deacetylation of α-tubulin by HDAC6 affects the stability of microtubules, which serve as tracks for axonal transport. In many neurodegenerative disorders, this transport is impaired, leading to a "dying back" of neurons.[5][6] Inhibition of HDAC6 increases α-tubulin acetylation, which stabilizes microtubules and enhances the transport of essential cargo such as mitochondria and vesicles containing neurotrophins.[6][7]
-
Protein Aggregate Clearance: Misfolded and aggregated proteins are a hallmark of several neurodegenerative diseases. HDAC6 is involved in the cellular response to these toxic aggregates by facilitating their collection into an "aggresome" for subsequent clearance by autophagy.[3][8] While this suggests HDAC6 induction could be beneficial, it has also been shown that HDAC6 inhibition can promote the clearance of pathological proteins like tau through chaperone-mediated pathways.[9][10]
-
Oxidative Stress and Inflammation: HDAC6 deacetylates stress-related proteins, including peroxiredoxins.[3] Its inhibition can enhance the cell's antioxidant capacity.[3] Furthermore, studies suggest that HDAC6 inhibitors can modulate neuroinflammation by reducing the number of astrocytes and activated microglia in disease models.[11][12]
Figure 1: Mechanism of HDAC6 inhibition in neurodegeneration.
Preclinical Data Presentation
The efficacy of selective HDAC6 inhibitors has been quantified in numerous preclinical studies. The following tables summarize representative data from the literature for well-known inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
|---|---|---|---|---|
| Tubastatin A | 4 | 1,110 | ~278 | [13] |
| ACY-738 | 1.7 | 450 | ~265 | [14] |
| SW-100 | 2.5 | >10,000 | >4,000 | [15] |
| KA2507 | 2.5 | >10,000 | >4,000 |[16] |
Table 2: Efficacy of Selective HDAC6 Inhibition in Cellular Models
| Model System | Compound | Concentration | Duration | Key Finding | Reference |
|---|---|---|---|---|---|
| Primary Cortical Neurons | Tubastatin A | 10 µM | 3 days | Increased acetylated tubulin levels | [1] |
| C2C12 Myotubes | Tubastatin A | 10 µM | 24 hours | ~7-fold increase in α-tubulin acetylation | [17][18] |
| iPSC-derived Motor Neurons (ALS) | HDAC6 Inhibitors | Not specified | Not specified | Rescued mitochondrial and ER vesicle transport defects | [6] |
| N27 Dopamine (B1211576) Cell Line | Phenylbutyrate | Not specified | Not specified | Increased DJ-1 expression, rescued cells from oxidative stress |[19] |
Table 3: Efficacy of Selective HDAC6 Inhibition in Animal Models
| Disease Model | Animal | Compound | Route/Dose | Key Finding | Reference |
|---|---|---|---|---|---|
| Parkinson's Disease (MPP+ model) | Zebrafish | Tubastatin A | Not specified | Rescued decrease in tyrosine hydroxylase immunofluorescence | [13] |
| Parkinson's Disease (MPTP model) | Mouse | Phenylbutyrate | Not specified | Attenuated loss of dopamine and its metabolites | [19] |
| ALS (mSOD1G93A) | Mouse | ACY-738 | Oral | Increased microtubule acetylation in spinal cord | [14] |
| ALS (mSOD1G93A) | Mouse | Hdac6 Deletion | Genetic | Extended lifespan without delaying disease onset | [20] |
| Alzheimer's Disease | Mouse | HDAC6 Deficiency | Genetic | Ameliorated cognitive deficits |[2][21] |
Key Experimental Protocols
This section details standardized protocols to assess the potency, target engagement, and in vivo efficacy of this compound.
Protocol: Cellular Target Engagement via Western Blot for α-Tubulin Acetylation
This protocol is fundamental for confirming that this compound engages its target in a cellular context, leading to the expected downstream increase in the acetylation of its primary substrate, α-tubulin.
Methodology:
-
Cell Culture: Plate cells (e.g., human neuroblastoma SH-SY5Y or mouse neuroblastoma N2a) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4 to 24 hours).[22] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tubastatin A).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and sodium butyrate (B1204436) to preserve acetylation marks post-lysis).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).
-
Incubate with a primary antibody for total α-tubulin (e.g., clone DM1A) or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Figure 2: Experimental workflow for cellular target engagement.
Protocol: In Vitro HDAC6 Enzymatic Inhibition Assay
This fluorometric assay measures the direct inhibitory effect of this compound on purified HDAC6 enzyme activity. It is crucial for determining the compound's intrinsic potency (IC50).
Methodology:
-
Reagents:
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic substrate, such as Boc-Lys(Ac)-AMC.
-
Assay buffer (e.g., Tris-based buffer with KCl, NaCl, and BSA).
-
Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction).
-
This compound, serially diluted.
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include wells for no-inhibitor (100% activity) and no-enzyme (background) controls.
-
Add the HDAC6 enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate for a set time (e.g., 30-60 minutes) at 37°C. The HDAC6 enzyme will deacetylate the substrate.
-
Stop the reaction by adding the developer solution. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: In Vivo Efficacy in a Neurotoxin-Induced Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.[19] This protocol assesses the neuroprotective potential of this compound.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Study Design:
-
Divide mice into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + this compound.
-
A prophylactic dosing paradigm is common: begin administration of this compound (e.g., via oral gavage or intraperitoneal injection) for several days prior to MPTP administration and continue throughout the toxin exposure period.[19][23]
-
-
MPTP Administration: Administer MPTP-HCl (e.g., 20-30 mg/kg, i.p.) once daily for 4-5 consecutive days. Handle MPTP with extreme caution under appropriate safety protocols.
-
Behavioral Assessment:
-
Conduct baseline behavioral tests before treatment (e.g., rotarod, open field test).
-
Perform follow-up tests 7-14 days after the final MPTP injection to assess motor deficits.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest brains and post-fix, then cryoprotect in sucrose.
-
Section the substantia nigra and striatum using a cryostat.
-
Immunohistochemistry: Stain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
Biochemical Analysis: For a separate cohort of animals, harvest fresh striatal tissue for HPLC analysis to measure levels of dopamine and its metabolites (DOPAC, HVA).[19]
-
-
Data Analysis: Compare the number of TH-positive neurons, striatal TH-positive fiber density, and dopamine levels between the MPTP + Vehicle and MPTP + this compound groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Figure 3: Workflow for an in vivo efficacy study in a PD model.
Conclusion
Selective inhibition of HDAC6 represents a highly promising, mechanism-based therapeutic approach for neurodegenerative diseases. By targeting key cytoplasmic pathways—axonal transport, protein quality control, and stress response—that are commonly disrupted in these disorders, inhibitors like the representative this compound may offer significant neuroprotective benefits. The protocols and data benchmarks outlined in this guide provide a robust framework for the preclinical evaluation of novel HDAC6 inhibitors, facilitating their rigorous assessment and potential translation toward clinical development. Future research will likely focus on optimizing the brain penetrance and pharmacokinetic properties of these inhibitors and exploring their efficacy in combination with other therapeutic modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? | springermedicine.com [springermedicine.com]
- 5. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Blog: Emerging potential for HDACIs in ALS | ALS TDI [als.net]
- 13. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS [pubmed.ncbi.nlm.nih.gov]
- 15. Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Opportunities for histone deacetylase inhibition in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Potential Efficacy of a Novel HDAC Inhibitor in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Unable to Identify "HDAC6 ligand-2" in Publicly Available Scientific Literature
A thorough investigation of scientific databases and public records did not yield any specific information for a molecule designated "HDAC6 ligand-2." This name does not correspond to a recognized compound in the extensive literature on Histone Deacetylase 6 (HDAC6) inhibitors.
While the field of HDAC6 inhibition is a vibrant area of cancer research with numerous documented small molecules, the specific term "this compound" appears to be either an internal, unpublished designation or a non-standard nomenclature. As such, fulfilling the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways specifically for this molecule, is not possible based on existing public information.
However, a wealth of information is available for well-characterized, selective HDAC6 inhibitors that are currently in various stages of preclinical and clinical development. These compounds have been extensively studied in a multitude of cancer cell lines, and their mechanisms of action, biological effects, and associated experimental procedures are well-documented.
Prominent examples of such inhibitors include:
-
Ricolinostat (ACY-1215): One of the most clinically advanced selective HDAC6 inhibitors, investigated in trials for multiple myeloma, lymphoma, and other cancers.
-
Citarinostat (ACY-241): Another clinically evaluated HDAC6 inhibitor, often studied in combination with other anti-cancer agents.
-
Tubastatin A: A widely used preclinical tool compound for studying the biological roles of HDAC6.
-
KA2507: A selective HDAC6 inhibitor that has been evaluated in clinical trials for solid tumors like biliary tract cancer.
To provide the requested in-depth technical guide, it is possible to focus on one of these well-documented HDAC6 inhibitors. For instance, a comprehensive whitepaper on Ricolinostat (ACY-1215) could be generated, complete with:
-
Quantitative Data Tables: Summarizing IC50 values across various cancer cell lines, effects on cell viability, apoptosis rates, and modulation of downstream protein acetylation (e.g., α-tubulin).
-
Detailed Experimental Protocols: Providing methodologies for key assays such as cell viability (e.g., MTT or CellTiter-Glo), western blotting for protein expression and acetylation, immunoprecipitation to study protein-protein interactions, and cell migration/invasion assays.
-
Signaling Pathway and Workflow Diagrams: Visualizing the mechanism of action of the selected inhibitor, its impact on downstream cellular pathways (e.g., microtubule dynamics, protein degradation, cell cycle control), and the logical flow of experimental procedures using Graphviz as requested.
We recommend selecting a specific, publicly recognized HDAC6 inhibitor to serve as the subject for the requested technical guide. This will ensure that the provided information is accurate, verifiable, and grounded in the peer-reviewed scientific literature.
The Dawn of Precision: A Technical Guide to the Discovery and Synthesis of Novel HDAC6 Ligands
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a spectrum of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Its unique cytoplasmic localization and substrate specificity, primarily targeting non-histone proteins like α-tubulin, distinguish it from other HDAC isoforms. This technical guide provides an in-depth exploration of the discovery and synthesis of novel HDAC6 ligands, offering a comprehensive resource for researchers dedicated to advancing this promising field of drug development.
Quantitative Analysis of Novel HDAC6 Ligands
The development of potent and selective HDAC6 inhibitors is a primary focus of current research. The following tables summarize the in vitro activity of representative novel HDAC6 ligands from various chemical classes, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Hydroxamic Acid-Based HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |
| Nexturastat A | - | - | - | [1] |
| Compound 4d | - | - | >100 | [1] |
| Compound 4e | - | - | >100 | [1] |
| Compound 7b | - | - | >100 | [1] |
| Compound 10c | 261 | >28500 | 109 | [2] |
| Tubastatin A | 15.11 | 1772 | 117.23 | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies.
Table 2: Inhibitory Activity of Quinolone-Based HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |
| Compound 7g | - | - | - | [3] |
| Compound 7k | - | - | - | [3] |
| Compound 5b | 150 | >10000 | >66 | [4] |
| Compound 5c | 900 | >10000 | >11 | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies.
Table 3: Inhibitory Activity of Other Novel HDAC6 Inhibitors
| Compound | Class | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |
| Compound 18 | 2-(2-phenoxyethyl)pyridazin-3(2H)-one | 5.41 | 634.3 | 117.23 | [2] |
| Compound 12 | 2-(2-phenoxyethyl)pyridazin-3(2H)-one | 12.79 | >2000 | >156 | [2] |
| 24a | Schisandrin C-analogous Cap | - | - | - | [5] |
| 24b | Schisandrin C-analogous Cap | - | - | - | [5] |
| 24h | Schisandrin C-analogous Cap | 7.7 | >240 | 31.4 | [5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel HDAC6 ligands. This section provides detailed methodologies for key in vitro assays.
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 in the presence of a test compound.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: 350-380 nm, Emission: 440-460 nm)[6]
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Diluted test compound or vehicle (for control wells)
-
Recombinant HDAC6 enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the HDAC6 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Western Blot Analysis of Acetylated α-Tubulin
This method is used to assess the intracellular activity of HDAC6 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or another loading control protein like β-actin.[10]
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
-
Synthesis of Novel HDAC6 Ligands
The synthesis of novel and selective HDAC6 inhibitors often involves multi-step chemical reactions. Below are generalized schemes for the synthesis of two prominent classes of HDAC6 inhibitors.
General Synthesis of Nexturastat A Analogs
The synthesis of Nexturastat A analogs typically involves the formation of a hydroxamic acid moiety from a corresponding carboxylic acid or ester precursor. The core scaffold can be modified to explore structure-activity relationships.[1]
Caption: A generalized workflow for the synthesis of Nexturastat A analogs.
General Synthesis of Quinolone-Based HDAC6 Inhibitors
The synthesis of quinolone-based HDAC6 inhibitors often utilizes a multicomponent reaction to construct the quinolone core, followed by functionalization and coupling to a linker and a zinc-binding group.[3][11]
Caption: A generalized workflow for synthesizing quinolone-based HDAC6 inhibitors.
Signaling Pathways Involving HDAC6
HDAC6 plays a crucial role in several key cellular processes through the deacetylation of its non-histone substrates. Understanding these pathways is essential for elucidating the mechanism of action of HDAC6 inhibitors.
HDAC6-Mediated Tubulin Deacetylation and Microtubule Dynamics
HDAC6 is the primary deacetylase of α-tubulin at lysine (B10760008) 40, a post-translational modification that influences microtubule stability and function.[12][13][14]
Caption: HDAC6 regulates the acetylation state of α-tubulin.
HDAC6 in Aggresome Formation and Protein Quality Control
HDAC6 is a key player in the cellular response to misfolded protein stress by facilitating the formation of aggresomes, which are perinuclear inclusion bodies that sequester aggregated proteins for subsequent degradation.[15][16][17]
References
- 1. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinolone-based potent and selective HDAC6 inhibitors: Synthesis, molecular modeling studies and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SAR study culminates in a series of HDAC6 selective inhibitors featuring Schisandrin C-analogous Cap as potential immunomodulatory agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New HDAC6-mediated deacetylation sites of tubulin in the mouse brain identified by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo. [folia.unifr.ch]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Research Portal [scholarship.miami.edu]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing HDAC6 Ligand-2 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation has been implicated in a range of diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy, offering the potential for targeted intervention with an improved safety profile compared to pan-HDAC inhibitors. This document provides detailed application notes and protocols for the utilization of a selective HDAC6 inhibitor, referred to here as HDAC6 ligand-2, in mouse models of disease. The information herein is compiled from preclinical studies of well-characterized HDAC6 inhibitors and is intended to serve as a comprehensive guide for researchers.
Mechanism of Action of HDAC6 and its Inhibition
HDAC6 exerts its biological functions through the deacetylation of non-histone protein substrates. Key substrates include α-tubulin and the heat shock protein 90 (Hsp90). Deacetylation of α-tubulin by HDAC6 regulates microtubule dynamics, which are essential for cell migration and intracellular transport.[1] The deacetylation of Hsp90 by HDAC6 influences the stability and activity of numerous client proteins involved in cell signaling and survival.[1]
This compound, as a selective inhibitor, is designed to specifically block the catalytic activity of HDAC6. This inhibition leads to the hyperacetylation of its substrates, thereby modulating downstream signaling pathways. For instance, increased acetylation of α-tubulin can disrupt cancer cell motility, while hyperacetylation of Hsp90 can lead to the degradation of oncogenic client proteins.
Data Presentation: In Vitro and In Vivo Properties of Selective HDAC6 Inhibitors
The following tables summarize key quantitative data for representative selective HDAC6 inhibitors, which can serve as a reference for planning experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Ricolinostat (ACY-1215) | 5 | >10-fold selective | >10-fold selective | >10-fold selective | >10 | [2] |
| HPOB | 56 | 2900 | - | - | ~52 | [3] |
| Tubacin | 45 | 193 | - | - | ~4.3 | [3] |
| TO-317 | 2 | >150-fold selective | >150-fold selective | >150-fold selective | >150 | |
| NN-429 | - | >312-fold selective | >312-fold selective | >312-fold selective | >312 |
Table 2: In Vivo Administration and Efficacy of Selective HDAC6 Inhibitors in Mouse Models
| Compound | Mouse Model | Disease | Dosage and Route | Treatment Schedule | Key In Vivo Efficacy | Reference |
| Ricolinostat (ACY-1215) | Xenograft SCID mice | Multiple Myeloma | 50 mg/kg, i.p. | Daily | Tumor growth inhibition | |
| Ricolinostat (ACY-1215) | Spared nerve injury (SNI) | Neuropathic Pain | 20 mg/kg/day, i.p. | Daily for 13 days | Attenuated mechanical pain | |
| Ricolinostat (ACY-1215) | Colorectal cancer model | Colorectal Cancer | 50 mg/kg, i.p. | Every two days | Inhibited tumor growth | |
| Tubastatin A | Osteoarthritis model | Osteoarthritis | - | - | Ameliorated osteoarthritis | |
| QTX125 | Xenograft nude mice | Mantle Cell Lymphoma | 60 mg/kg, i.p. | - | Inhibition of lymphoma growth | |
| HPOB | CWR22 xenograft | Prostate Cancer | - | - | Enhanced antitumor effect of SAHA | |
| QAPHA | TC-1 tumor cells | Lung Cancer | 0.5 mg/kg, intratumoral | Three times per week | Complete tumor regression in ~60% of mice | |
| ACY-1083 | Cisplatin-induced neuropathy | Peripheral Neuropathy | 3 or 10 mg/kg, i.p. | Daily for 7 days | Reversed mechanical allodynia | |
| Analog 14 | SM1 melanoma model | Melanoma | - | - | 56% tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 30% Propylene glycol, 60% PEG-300)
-
Cancer cell line (e.g., MC38 colorectal cancer cells)
-
Immunocompromised mice (e.g., C57BL/6 or nude mice)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or Matrigel. Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., ~100 mm³). Monitor tumor volume every two days using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping and Treatment: Randomly divide mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer vehicle solution.
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) via intraperitoneal injection.
-
-
Dosing Schedule: Administer treatment every two days.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis.
-
Data Analysis: Compare tumor growth kinetics between the treatment and control groups. At the end of the study, compare final tumor volumes and weights.
Protocol 2: Assessment of Target Engagement in Mouse Tissues
Objective: To determine if this compound engages its target in vivo by measuring the acetylation of its substrate, α-tubulin.
Materials:
-
Tissues from treated and control mice (e.g., tumor, spleen, brain)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Tissue Collection and Lysis: At a specified time point after the final dose (e.g., 1.5, 3, or 5 hours), euthanize mice and collect relevant tissues. Homogenize tissues in lysis buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for acetylated-α-tubulin and total α-tubulin. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative level of acetylation. Compare the levels between treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HDAC6 deacetylates α-tubulin and Hsp90, regulating key cellular processes.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for evaluating target engagement by measuring α-tubulin acetylation in tissues.
Conclusion
The provided application notes and protocols offer a framework for investigating the in vivo effects of the selective HDAC6 inhibitor, this compound, in mouse models. By leveraging the data from well-studied HDAC6 inhibitors, researchers can design robust experiments to evaluate the therapeutic potential of this compound in various disease contexts. Careful consideration of dosage, administration route, and relevant pharmacodynamic markers will be crucial for successful preclinical development.
References
Application Notes and Protocols for HDAC6 Ligand-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes. Unlike other HDACs that mainly target nuclear histones, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin, cortactin, and the chaperone protein Hsp90. This substrate specificity implicates HDAC6 in the regulation of cell motility, protein quality control through the aggresome pathway, and the stability of key signaling proteins. Consequently, HDAC6 has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.
HDAC6 Ligand-2, also known as Compound 15, is a specific ligand for HDAC6. It is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the HDAC6 protein. As a precursor, its direct inhibitory activity may be less potent than fully developed inhibitors or PROTACs. However, it serves as an essential tool for researchers developing and validating novel HDAC6-targeting therapeutics. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cellular viability and target engagement.
Data Presentation
The following table summarizes suggested starting concentrations for this compound in cell culture experiments, derived from typical concentrations used for other HDAC6 inhibitors and PROTACs. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Suggested Range | Notes |
| Working Concentration | 100 nM - 10 µM | Start with a broad range to determine the optimal concentration. |
| Incubation Time | 6 - 72 hours | Dependent on the assay; shorter times for target engagement (e.g., Western blot) and longer times for cell viability. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-100 mM) and dilute to the final working concentration in culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (466.44 g/mol ), calculate the mass required to prepare a 10 mM or 100 mM stock solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication may be necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Assessment of Target Engagement by Western Blot for Acetylated α-Tubulin
Objective: To determine the effect of this compound on the acetylation of its primary substrate, α-tubulin, as a marker of target engagement.
Materials:
-
Cultured cells of interest (e.g., HeLa, MM.1S)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total α-tubulin or another loading control to ensure equal protein loading.
-
Protocol 3: Cell Viability Assessment using MTT Assay
Objective: To evaluate the effect of this compound on the metabolic activity and viability of cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Simplified HDAC6 signaling pathways and points of intervention.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes: Detecting HDAC6 Inhibition via Western Blot
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of HDAC6 Attenuates Endothelial Barrier Dysfunction Induced by Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Staining with HDAC6 Ligand-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2][3] Its substrates include α-tubulin, HSP90, and cortactin, making it a key regulator of cell motility, protein quality control, and microtubule dynamics.[3][4] Dysregulation of HDAC6 activity has been implicated in cancer and neurodegenerative diseases, positioning it as a significant therapeutic target.[5][6]
Fluorescent ligands and inhibitors are invaluable tools for studying the subcellular localization and function of HDAC6. "HDAC6 ligand-2" (also known as Compound 15) is a known ligand for HDAC6, primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[7][8] While specific immunofluorescence protocols for "this compound" are not widely published, this document provides a comprehensive protocol and application notes based on established methodologies for similar fluorescent HDAC6 probes.[9][10]
These notes will guide researchers in utilizing fluorescent ligands to visualize HDAC6 in fixed cells, enabling the study of its distribution and response to potential therapeutic agents.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of various selective HDAC6 inhibitors, which can serve as a reference for determining the optimal concentration of a fluorescent ligand for staining purposes. It is important to note that for imaging applications, a concentration that provides sufficient signal-to-noise without causing significant physiological effects may be desired.
| Compound Name | Target | IC50 (nM) | Cell Line | Notes |
| HDAC6 Inhibitor II (BRD9757) | HDAC6 | 30 | HeLa | A potent and selective HDAC6 inhibitor.[11] |
| Compound 6b | HDAC6 | - | A549 | A fluorescent probe that selectively targets and images HDAC6.[9] |
| JW-1 | HDAC6 | - | MDA-MB-231 | A highly fluorescent, cell-penetrable, small-molecule inhibitor of HDAC6.[10] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of HDAC6 in cultured cells using a fluorescent ligand. This protocol is adapted from methodologies used for similar fluorescent HDAC6 probes.[9][12][13]
Materials:
-
Cultured cells (e.g., A549, HeLa, MDA-MB-231)
-
Glass coverslips or chamber slides
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Fluorescent HDAC6 Ligand (e.g., this compound, if fluorescent, or a similar probe)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chamber slides in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
-
-
Fixation:
-
Carefully aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[9]
-
-
Permeabilization:
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes at room temperature.[9] This step is crucial for allowing the ligand to access intracellular targets.
-
-
Staining with Fluorescent HDAC6 Ligand:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescent HDAC6 ligand to the desired concentration (e.g., 1-5 µM, optimization may be required) in PBS or an appropriate buffer.
-
Incubate the cells with the diluted fluorescent ligand for 1-2 hours at room temperature, protected from light.[9]
-
-
Washing:
-
Aspirate the ligand solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
To visualize the nuclei, incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the fluorophore of the ligand and DAPI.
-
Capture images using consistent settings for all samples to allow for accurate comparison.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol for visualizing HDAC6 using a fluorescent ligand.
Caption: A flowchart of the immunofluorescence staining protocol.
HDAC6 Signaling Pathway
HDAC6 primarily functions in the cytoplasm, where it deacetylates several key non-histone proteins, thereby modulating important cellular pathways.
Caption: A simplified diagram of HDAC6's role in cellular pathways.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 (D2E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. 20.198.91.3:8080 [20.198.91.3:8080]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly HDAC6-selective inhibitor acts as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Measuring HDAC6 Enzymatic Activity with a Specific Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1][2] Its distinctive structure, featuring two catalytic domains, allows it to regulate cell motility, protein quality control, and signal transduction through the deacetylation of key substrates like α-tubulin and the heat shock protein 90 (Hsp90).[1][3][4] Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.
These application notes provide detailed protocols for measuring HDAC6 enzymatic activity using specific ligands, focusing on a widely used fluorometric assay. This method offers a robust and sensitive platform for identifying and characterizing HDAC6 inhibitors, crucial for drug discovery and development programs.
Principle of the Fluorometric HDAC6 Activity Assay
The most common method for assessing HDAC6 activity is a two-step fluorometric assay. The principle of this assay is as follows:
-
Deacetylation: Recombinant human HDAC6 enzyme is incubated with a synthetic peptide substrate containing an acetylated lysine (B10760008) residue coupled to a fluorophore. HDAC6 catalyzes the removal of the acetyl group from the lysine residue of the substrate.
-
Developer Reaction: A developer solution, often containing a protease, is added. This developer specifically cleaves the deacetylated substrate, leading to the release of the fluorophore and the generation of a fluorescent signal.
The intensity of the fluorescence is directly proportional to the HDAC6 enzymatic activity. In the presence of an HDAC6 inhibitor, the deacetylation reaction is hindered, resulting in a reduced fluorescent signal.
Featured HDAC6 Ligands
A variety of specific ligands can be used to probe HDAC6 activity. These include well-characterized inhibitors that serve as positive controls for inhibition assays and fluorescent probes that allow for direct visualization.
-
Tubacin: A potent and highly selective inhibitor of HDAC6 with a reported IC50 value of approximately 4 nM. It is often used as a reference compound in screening assays.
-
Trichostatin A (TSA): A pan-HDAC inhibitor that also potently inhibits HDAC6, with reported IC50 values in the low nanomolar range. It can be used as a general positive control for HDAC inhibition.
-
JW-1: A highly fluorescent, cell-permeable, small-molecule inhibitor of HDAC6 that can be utilized for detecting HDAC6 in complex cellular environments.
-
Fluorescent Probe 6b: A selective HDAC6 inhibitor that also functions as a fluorescent probe, enabling the imaging of HDAC6 within cellular structures like the aggresome.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used HDAC6 inhibitors in enzymatic assays.
| Inhibitor | Target(s) | IC50 (HDAC6) | Assay Type | Reference(s) |
| Tubacin | HDAC6 selective | ~4 nM | Enzymatic | |
| Trichostatin A | Pan-HDAC | ~8.6 nM | Enzymatic | |
| (S)-Trichostatin A | HDAC6 selective | ~11.1 nM (human) | Enzymatic | |
| HPOB | HDAC6 selective | 56 nM | Enzymatic | |
| Nafamostat | HDAC Class II | 4.39 µM | Enzymatic |
Table 1: Inhibitory Potency (IC50) of Selected Ligands against HDAC6.
| Parameter | Value | Unit |
| Excitation Wavelength | 350-380 | nm |
| Emission Wavelength | 440-490 | nm |
| Incubation Temperature | 37 | °C |
| Enzyme Incubation Time | 30 | min |
| Developer Incubation Time | 10-15 | min |
Table 2: Typical Fluorometric Assay Parameters.
Experimental Protocols
Protocol 1: In Vitro HDAC6 Enzymatic Activity Assay
This protocol describes the measurement of HDAC6 activity and its inhibition by a test compound using a fluorometric assay with recombinant HDAC6 enzyme.
Materials:
-
Recombinant Human HDAC6 Enzyme
-
HDAC6 Assay Buffer
-
Fluorogenic HDAC6 Substrate (e.g., AFC-based)
-
HDAC6 Inhibitor (e.g., Tubacin or Trichostatin A as a positive control)
-
Test Compound (dissolved in DMSO)
-
Developer Solution
-
96-well white microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer as recommended by the supplier. Keep on ice.
-
Dilute the Fluorogenic HDAC6 Substrate to the working concentration in HDAC6 Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control (e.g., Tubacin) in HDAC6 Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of diluted HDAC6 enzyme to each well of a 96-well white microplate.
-
Include the following controls:
-
No-Enzyme Control: 50 µL of HDAC6 Assay Buffer without the enzyme.
-
Vehicle Control: 50 µL of HDAC6 enzyme solution with DMSO at the same concentration as the test compound wells.
-
Positive Inhibitor Control: 50 µL of HDAC6 enzyme solution with a known HDAC6 inhibitor (e.g., Tubacin).
-
-
Add 2 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 48-50 µL of the diluted Fluorogenic HDAC6 Substrate to all wells.
-
Mix gently and incubate the plate at 37°C for 30 minutes. Protect the plate from light.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding 10 µL of Developer solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 380 nm and emission at approximately 490 nm.
-
Protocol 2: Preparation of Cell Lysates for HDAC6 Activity Measurement
This protocol details the preparation of cell lysates for measuring endogenous HDAC6 activity.
Materials:
-
Cultured cells (1-2 x 10^6 cells per sample)
-
HDAC6 Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Harvesting:
-
Harvest 1-2 x 10^6 cells and wash once with ice-cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 100 µL of ice-cold HDAC6 Lysis Buffer.
-
Incubate on ice for 5 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at 16,000 x g at 4°C for 10 minutes.
-
Transfer the clarified supernatant (containing the cellular proteins) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
HDAC6 Activity Measurement:
-
The prepared cell lysate can now be used in the In Vitro HDAC6 Enzymatic Activity Assay (Protocol 1) in place of the recombinant enzyme. It is recommended to test several dilutions of the lysate to ensure the readings are within the linear range of the assay.
-
Mandatory Visualizations
Caption: HDAC6-mediated deacetylation of α-tubulin and Hsp90.
Caption: Workflow for the fluorometric HDAC6 enzymatic assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HDAC6 ligand-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with HDAC6 ligand-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (214.39 mM) with the aid of ultrasonication and warming to 60°C.[1] It is critical to use anhydrous, high-purity DMSO, as the presence of water can significantly decrease the solubility of hydrophobic compounds.[2][3]
Q2: My this compound is not fully dissolving in DMSO, what should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, even at the recommended concentration, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution to 37°C or even up to 60°C, as suggested by the supplier.[1] Be cautious with prolonged heating, as it may lead to compound degradation.
-
Sonication: Use an ultrasonic bath or a probe sonicator to provide mechanical energy, which can help break down compound aggregates and enhance solvation.[2]
-
Vortexing: Vigorous mixing using a vortex for several minutes can also aid dissolution.[2]
-
Solvent Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating power for hydrophobic compounds.[3]
Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS). How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for poorly water-soluble compounds. Here are several strategies to mitigate this problem:
-
Lower Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, to minimize both compound precipitation and solvent toxicity to cells.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and even mixing, preventing localized high concentrations that can lead to precipitation.[3]
-
Use of Co-solvents: For in vivo or certain in vitro experiments, a co-solvent system may be necessary. Common co-solvents used to improve the solubility of poorly soluble drugs include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[4] Formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used for other HDAC inhibitors.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility.[6] A formulation using SBE-β-CD has been shown to be effective for other HDAC inhibitors.[5]
Q4: Can I dissolve this compound directly in water or PBS?
A4: No, this compound is expected to have very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[2][3] Direct dissolution in these solvents is not recommended and will likely result in an insoluble suspension. A concentrated stock solution in an appropriate organic solvent like DMSO must be prepared first.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[2]
Troubleshooting Guides
Problem: Hazy or Precipitated Stock Solution
If your DMSO stock solution of this compound appears hazy or has visible precipitate, consider the following:
-
Solubility Limit Exceeded: You may have exceeded the solubility limit of the compound. Try preparing a new stock solution at a lower concentration.
-
Precipitation During Storage: The compound may have precipitated out of solution at a lower storage temperature. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound before use.[2]
-
Solvent Purity: The presence of even small amounts of water in the DMSO can cause the compound to precipitate. Use fresh, anhydrous DMSO for preparing your stock solution.[3]
Problem: Inconsistent Results in Cellular Assays
Inconsistent results with this compound in cell-based experiments can often be traced back to solubility issues.
-
Inaccurate Dosing: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.[7]
-
Cellular Toxicity of Solvent: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is consistent across all experiments and is below 0.5%.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (214.39 mM) | Ultrasonic, warming, and heating to 60°C | [1] |
| Water | Insoluble | - | [2][3] |
| PBS (pH 7.4) | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of compound, add 100 µL of DMSO to make a 100 mg/mL solution).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, warm the solution in a water bath at 37-60°C for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
-
Prepare the required volume of cell culture medium or buffer for your experiment.
-
Warm the aqueous medium to the experimental temperature (e.g., 37°C).
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Perform serial dilutions. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute 1:10 in DMSO, and then add this intermediate dilution to your aqueous medium at a 1:100 ratio.
-
When adding the DMSO solution to the aqueous medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: HDAC6 Ligand-2
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of HDAC6 Ligand-2. The information is intended for researchers, scientists, and drug development professionals to help diagnose and interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that isn't consistent with HDAC6 inhibition alone. How can I determine if this is an off-target effect of this compound?
A1: Unexplained phenotypes can often be attributed to off-target activities. A systematic approach is recommended to investigate this. First, confirm target engagement in your cellular model using a technique like a Cellular Thermal Shift Assay (CETSA). Second, perform a dose-response experiment with multiple, structurally unrelated HDAC6 inhibitors. If these other inhibitors do not produce the same phenotype, it is likely an off-target effect of this compound. Finally, consider profiling the compound against a broad panel of kinases and other enzymes to identify potential off-target interactions.
Q2: What are the most common off-target families for HDAC inhibitors like this compound?
A2: While this compound is designed for selectivity, small molecule inhibitors can frequently interact with other protein families. The most common off-targets for HDAC inhibitors include other HDAC isoforms (especially Class I and IIb HDACs), protein kinases, and metalloenzymes like carbonic anhydrases. Cross-reactivity depends on the specific chemical scaffold of the inhibitor.
Q3: I'm observing significant cytotoxicity at concentrations where I expect specific HDAC6 inhibition. What could be the cause?
A3: High cytotoxicity can stem from several sources. It could be an on-target effect if the cell line is particularly sensitive to HDAC6 inhibition. However, it is often an indication of off-target activity. Inhibition of critical kinases or other essential enzymes can lead to apoptosis or cell cycle arrest. It is also possible that the compound has poor physicochemical properties that lead to non-specific toxicity. Comparing the cytotoxic profile of this compound with other known HDAC6 inhibitors can help differentiate between on-target and off-target toxicity.
Q4: How can I rescue an off-target phenotype to confirm the mechanism?
A4: A rescue experiment can provide strong evidence for an off-target mechanism. If you have identified a specific off-target (e.g., Kinase X), you can test whether a known, selective inhibitor of Kinase X produces the same phenotype. Conversely, if you can overexpress a drug-resistant mutant of the suspected off-target protein, it may rescue the cells from the effects of this compound, confirming the off-target interaction.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you are observing cell death at concentrations lower than expected or in a manner inconsistent with HDAC6 inhibition, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Inconsistent Acetylated α-Tubulin Western Blot Results
A common method to verify HDAC6 inhibition is to measure the acetylation of its primary substrate, α-tubulin. If your results are inconsistent, consider the following.
Caption: Logical relationships in troubleshooting Western Blots.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate a typical selectivity profile.
Table 1: HDAC Isoform Selectivity Profile of this compound
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 5 | 1 |
| HDAC1 | 850 | 170 |
| HDAC2 | 1,200 | 240 |
| HDAC3 | 1,500 | 300 |
| HDAC8 | >10,000 | >2,000 |
| HDAC10 | 75 | 15 |
This data indicates high selectivity for HDAC6 over Class I HDACs (1, 2, 3, 8) but shows some activity against the structurally related HDAC10.
Table 2: Kinase Off-Target Profile of this compound at 1 µM Screening Concentration
| Kinase Target | % Inhibition at 1 µM | Potential Implication |
| Aurora B | 85% | Cell cycle arrest (G2/M) |
| ROCK1 | 62% | Cytoskeletal defects |
| p38α | 55% | Stress response pathways |
| VEGFR2 | <10% | Unlikely to be significant |
This profile suggests that at a concentration of 1 µM, this compound may cause phenotypes related to the inhibition of Aurora B, ROCK1, and p38α.
Key Experimental Protocols
Protocol 1: In Vitro HDAC Isoform Selectivity Assay
-
Objective: To determine the IC50 values of this compound against a panel of recombinant human HDAC enzymes.
-
Materials: Recombinant HDAC enzymes (HDAC1, 2, 3, 6, 8, 10), fluorescently labeled peptide substrate (e.g., Fluor de Lys®), assay buffer, trypsin, developer solution, this compound, and a known pan-HDAC inhibitor (e.g., SAHA) as a positive control.
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add the HDAC enzyme, the fluorescently labeled substrate, and the corresponding concentration of the inhibitor or DMSO vehicle control.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction by adding the developer solution, which contains a protease (trypsin) that digests deacetylated substrates.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the data and fit a dose-response curve to determine the IC50 value for each HDAC isoform.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to HDAC6 in a cellular context.
-
Materials: Cell line of interest, culture medium, PBS, lysis buffer, this compound, DMSO, PCR tubes, thermal cycler, equipment for Western blotting.
-
Procedure:
-
Treat intact cells with either this compound (at a relevant concentration, e.g., 1 µM) or DMSO for 1 hour.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble HDAC6 remaining in the supernatant at each temperature by Western blotting.
-
Expected Result: In the presence of this compound, the HDAC6 protein should be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the DMSO control. This shift in the melting curve confirms target engagement.
-
Signaling Pathway Diagrams
Canonical HDAC6 Signaling
Caption: On-target pathway of this compound.
Hypothetical Off-Target Kinase Pathway
Caption: Hypothetical off-target effect on Aurora B kinase.
Technical Support Center: Optimizing HDAC6 Ligand-2 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the optimization of HDAC6 Ligand-2 concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[1] The primary mechanism of action for this compound involves binding to the catalytic domain of HDAC6, thus inhibiting its deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and the chaperone protein Hsp90.[1][2][3][4]
Q2: What are the expected cellular effects of treatment with this compound?
A2: Treatment of cells with an HDAC6 inhibitor like this compound is expected to induce a variety of cellular effects. These can include the induction of apoptosis (programmed cell death) and cell cycle arrest. A key biomarker of HDAC6 inhibition is the increased acetylation of α-tubulin, which can be readily assessed by western blot. Inhibition of HDAC6 has also been shown to interfere with cell migration and protein degradation pathways.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, further dilution in appropriate vehicles may be necessary. Always refer to the manufacturer's datasheet for specific solubility information.
Q4: What is a typical effective concentration range for an HDAC6 inhibitor?
A4: The optimal concentration of an HDAC6 inhibitor will vary depending on the cell type, experimental endpoint, and the specific inhibitor's potency. For initial experiments, it is recommended to perform a dose-response curve over a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q5: Are there potential off-target effects with this compound?
A5: While this compound is designed to be a selective HDAC6 inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. To assess selectivity, it is advisable to measure the acetylation of histone proteins (a primary target of other HDAC classes) in parallel with α-tubulin acetylation. Minimal changes in histone acetylation would suggest high selectivity for HDAC6.
Troubleshooting Guide
Issue 1: No or low observable effect at expected concentrations.
-
Possible Cause:
-
The compound may have degraded.
-
The cell line may be resistant to HDAC6 inhibition.
-
The experimental endpoint may not be sensitive to HDAC6 inhibition.
-
-
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure your stock solution of this compound is properly prepared and has not degraded. If possible, test its activity in a positive control cell line where its effects are well-characterized.
-
Check Cell Line Sensitivity: Some cell lines may be inherently resistant to HDAC6 inhibition. Consider using a different cell line known to be sensitive to HDAC6 inhibitors.
-
Verify Target Engagement: Perform a Western blot to check for the hyperacetylation of α-tubulin, a direct biomarker of HDAC6 inhibition. This will confirm whether the compound is engaging its target within the cell.
-
Increase Concentration/Incubation Time: If target engagement is confirmed but the desired phenotype is not observed, consider increasing the concentration of this compound or extending the incubation time.
-
Issue 2: High levels of cell death even at low concentrations.
-
Possible Cause:
-
The cell line may be particularly sensitive to HDAC6 inhibition.
-
There may be off-target toxicity.
-
-
Troubleshooting Steps:
-
Lower Concentration Range: Perform a dose-response experiment with a lower range of concentrations to identify a non-toxic effective dose.
-
Reduce Incubation Time: Shorten the duration of exposure to the compound.
-
Assess Off-Target Effects: At the lowest effective concentration, check for markers of off-target activity, such as histone acetylation, to ensure the observed effects are primarily due to HDAC6 inhibition.
-
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several selective HDAC6 inhibitors across different assays and cell lines. This data can serve as a reference for establishing an appropriate concentration range for initial experiments with this compound.
| Inhibitor | Assay Type/Cell Line | Cancer Type | IC50 |
| Fluorescent Ligand 5 | Biochemical HDAC6 Assay | - | 0.0091 µM |
| Cmpd 18 | HDAC6 Enzyme Assay | - | 5.41 nM |
| Cmpd 18 | HCT-116 | Colon Cancer | 2.59 µM |
| Hdac6-IN-29 | CAL-51 | Breast Cancer | 1.17 µM |
| Tubastatin A | RPMI8226 | Multiple Myeloma | ~2.5 µM |
| ACY-1215 (Ricolinostat) | A549 | Non-Small Cell Lung | ~10 µM |
| TO-317 | HDAC6 Enzyme Assay | - | 2 nM |
| QAPHA | TC-1 Luc+ cells | Lung Cancer | Micromolar range |
Note: IC50 values can vary significantly depending on the specific assay conditions, cell lines used, and experimental duration.
Experimental Protocols
1. Determination of IC50 using MTT Assay for Cell Viability
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Treat the cells with this series of concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 20 µL of a 2 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO (typically 150 µL) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
2. Assessment of HDAC6 Inhibition via Western Blot for α-Tubulin Acetylation
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Objective: To confirm target engagement by measuring the acetylation of α-tubulin, a primary substrate of HDAC6.
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Methodology:
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Cell Treatment: Treat cells with a range of this compound concentrations around the previously determined IC50 (e.g., 0.5x, 1x, 2x, and 5x IC50).
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Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis to separate the proteins, and then transfer them to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with a suitable blocking buffer.
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Incubate the membrane with a primary antibody against acetylated α-tubulin.
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Separately, or after stripping, probe with a primary antibody against total α-tubulin as a loading control. An antibody against β-actin or GAPDH should also be used to ensure equal protein loading.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of acetylated α-tubulin to total α-tublin indicates successful HDAC6 inhibition.
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Visualizations
Caption: Simplified signaling pathway of HDAC6 inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing HDAC6 Ligand-2 in Solution
Welcome to the technical support center for HDAC6 Ligand-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge for hydrophobic small molecules like many HDAC6 inhibitors. Here are several steps to address this issue:
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Decrease the final concentration: The compound may have surpassed its aqueous solubility limit. Attempt to use a lower final concentration in your assay.
-
Optimize DMSO concentration: While minimizing DMSO is often desired, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to assess its impact on your experiment.[1]
-
Adjust buffer pH: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with different pH values may help identify an optimal range for your ligand's solubility.[1]
-
Use a different solvent system: Consider employing a co-solvent system or a formulation with excipients to enhance solubility.[1]
Q2: How should I store my stock solutions of this compound to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of your small molecule inhibitor. For this compound, which is presumed to be a hydroxamic acid-based inhibitor, the following storage conditions are recommended based on general guidelines for similar compounds:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[1] |
| 4°C | Up to 2 years | Check the product datasheet for specific advice.[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Preferred for long-term storage of solutions. Aliquot to prevent freeze-thaw cycles. |
Q3: I am concerned about the chemical stability of the hydroxamic acid moiety in my this compound. What are the potential degradation pathways?
A3: The hydroxamic acid group, a common feature in many HDAC inhibitors, can be susceptible to degradation. While specific pathways for "this compound" are not detailed in the provided results, general degradation mechanisms for hydroxamic acids include hydrolysis, which can be influenced by pH and temperature. It is crucial to handle solutions with care and adhere to recommended storage conditions.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can accelerate the degradation of small molecules in solution. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes. This practice ensures that the bulk of the stock remains at a stable temperature, preserving its integrity over time.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound in solution.
Problem: Inconsistent or lower-than-expected activity in biological assays.
This could be a result of compound degradation leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound by HPLC
This protocol provides a method to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Acetonitrile or methanol (B129727) (HPLC grade)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired aqueous buffer at the final working concentration.
-
Immediately quench a T=0 aliquot by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.
-
Centrifuge to pellet any precipitate and collect the supernatant for analysis.
-
-
Incubate Samples:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
-
Collect Time-Point Samples:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench them as described in step 1.
-
-
HPLC Analysis:
-
Analyze the T=0 and subsequent time-point samples by HPLC.
-
Monitor the peak area of the parent compound (this compound) and the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the chemical stability of this compound.
Signaling Pathway Context
HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin. Its activity is implicated in cell motility, protein degradation, and stress response. Inhibiting HDAC6 can lead to the hyperacetylation of its substrates, impacting these pathways.
Caption: Simplified HDAC6 signaling pathway and the effect of an inhibitor.
References
Technical Support Center: Overcoming Resistance to HDAC6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with HDAC6 inhibitors.
FAQs and Troubleshooting Guide
This section addresses common issues and questions related to HDAC6 inhibitor resistance in a question-and-answer format.
1. My HDAC6 inhibitor is no longer effective in my cancer cell line. What are the possible reasons for this acquired resistance?
Acquired resistance to HDAC6 inhibitors can arise from various molecular mechanisms within the cancer cells. The most common reasons include:
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Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC6 inhibition by upregulating alternative signaling pathways that promote survival and proliferation. Key pathways implicated in resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2] Activation of these pathways can override the cytotoxic effects of the HDAC6 inhibitor.
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Upregulation of Anti-Apoptotic Proteins: Resistant cells often exhibit increased expression of anti-apoptotic proteins such as BCL-2, BCL-XL, or MCL-1.[1][3] These proteins block the intrinsic apoptotic pathway, rendering the cells less sensitive to drug-induced cell death.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), can actively pump the HDAC6 inhibitor out of the cell, reducing its intracellular concentration and thereby its efficacy.[1]
-
Alterations in HDAC Protein Levels: While less common for specific inhibitors, changes in the expression levels of HDAC6 itself or compensatory changes in other HDAC isoforms could potentially contribute to resistance.
2. How can I confirm that my HDAC6 inhibitor is engaging its target in my experimental system?
To verify that your HDAC6 inhibitor is active, you should assess the acetylation status of known HDAC6 substrates.
-
Western Blot for Acetylated α-Tubulin: The most reliable and direct method is to perform a western blot to detect the acetylation of α-tubulin at lysine (B10760008) 40 (Ac-α-tubulin). HDAC6 is the primary deacetylase for α-tubulin, so its inhibition leads to a detectable increase in acetylation.
-
Western Blot for Acetylated Hsp90: Heat shock protein 90 (Hsp90) is another major cytoplasmic substrate of HDAC6. Inhibition of HDAC6 results in Hsp90 hyperacetylation, which can be assessed by immunoprecipitation with an anti-acetyl-lysine antibody followed by western blotting for Hsp90.
3. My cells have become resistant to an HDAC6 inhibitor. What strategies can I use to overcome this resistance?
The most effective strategy to combat HDAC6 inhibitor resistance is through combination therapy.
-
Combine with a Proteasome Inhibitor: HDAC6 is involved in the aggresome pathway, which clears misfolded proteins. Combining an HDAC6 inhibitor with a proteasome inhibitor like bortezomib (B1684674) can lead to a synergistic accumulation of toxic polyubiquitinated proteins, inducing cell death even in bortezomib-resistant cells.
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Combine with Immune Checkpoint Blockade: HDAC6 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses. Combining an HDAC6 inhibitor with an anti-PD-1 or anti-PD-L1 antibody can improve the efficacy of immunotherapy, particularly in resistant tumors. HDAC6 inhibition has been shown to decrease PD-L1 expression in some cancer cells.
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Combine with Other Targeted Therapies: Depending on the specific resistance mechanism, combination with inhibitors of pro-survival pathways can be effective. For instance, if resistance is driven by PI3K/AKT activation, a combination with a PI3K inhibitor may restore sensitivity. Similarly, combining with MEK inhibitors can be effective if the MAPK pathway is activated.
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Utilize Next-Generation HDAC6 Inhibitors or PROTACs: Novel HDAC6 inhibitors with improved selectivity and bioavailability are being developed. Additionally, Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of HDAC6 rather than just inhibiting it, present a promising approach to overcome resistance.
4. I am starting a new project with HDAC6 inhibitors. How do I determine the optimal concentration and treatment time for my experiments?
The optimal experimental conditions will be cell-type specific and should be determined empirically.
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Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CTG) with a range of inhibitor concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth). This will give you a working concentration range for your subsequent experiments.
-
Time-Course Experiment: Treat your cells with a concentration around the IC50 value for different durations (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time for observing the desired biological effect (e.g., apoptosis, changes in protein expression).
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Target Engagement Assay: Concurrently with your dose-response and time-course experiments, perform a western blot for acetylated α-tubulin to confirm that the inhibitor is engaging HDAC6 at the tested concentrations and time points.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and resistance of HDAC6 inhibitors.
Table 1: IC50 Values of Selective HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| ACY-1215 (Ricolinostat) | TOV-21G (Ovarian) | 9.13 | |
| A452 | TOV-21G (Ovarian) | 0.8 | |
| WT161 | MM.1S (Multiple Myeloma) | ~0.01 | |
| NN-429 | YT (NK/T-cell lymphoma) | 0.0032 | |
| Citarinostat (ACY-241) | TOV-21G (Ovarian) | 8.89 |
Table 2: Synergistic Combinations with HDAC6 Inhibitors to Overcome Resistance
| HDAC6 Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| A452 | Bortezomib | Multiple Myeloma | Synergistic cytotoxicity in bortezomib-resistant cells | |
| A452 | Lenalidomide/Pomalidomide | Multiple Myeloma | Synergistic inhibition of cell growth and viability | |
| WT161 | Bortezomib | Multiple Myeloma | Effective in bortezomib-resistant cells | |
| Ricolinostat | Selumetinib (MEK inhibitor) | Castration-Resistant Prostate Cancer | Synergistic growth inhibition | |
| ACY-241 | Paclitaxel | Ovarian Cancer | Synergistic reduction in cell viability | |
| Various | Anti-PD-1/PD-L1 | Various Cancers | Enhanced anti-tumor immune response |
Experimental Protocols
This section provides detailed methodologies for key experiments to study HDAC6 inhibitor activity and resistance.
Western Blot for α-Tubulin Acetylation
This protocol assesses the direct cellular activity of an HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lysis buffer (RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the HDAC6 inhibitor for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tublin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity to determine the effect of an HDAC6 inhibitor on cell viability and to calculate the IC50 value.
Materials:
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96-well cell culture plates
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HDAC6 inhibitor stock solution
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Cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HDAC6 inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) of HDAC6 and Hsp90
This protocol is used to investigate the interaction between HDAC6 and its substrate Hsp90 and to assess the impact of HDAC6 inhibitors on this interaction.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease inhibitor cocktail
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Primary antibodies: anti-HDAC6, anti-Hsp90
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Isotype control IgG
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Protein A/G magnetic beads or agarose (B213101) resin
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Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
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Elution buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Lysate Preparation: Treat cells as desired, wash with ice-cold PBS, and lyse in non-denaturing lysis buffer with protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-HDAC6 antibody or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specific proteins.
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Elution: Elute the bound proteins from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes.
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Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against Hsp90 and HDAC6 to confirm their interaction.
Visualizations
Signaling Pathways in HDAC6 Inhibitor Resistance
Caption: Key signaling pathways involved in acquired resistance to HDAC6 inhibitors.
Troubleshooting Workflow for Loss of Inhibitor Efficacy
References
Technical Support Center: Improving the Specificity of HDAC6 Targeting
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when developing specific inhibitors for Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Q1: What makes HDAC6 a unique therapeutic target among the HDAC isoforms?
A1: HDAC6 has several unique features that distinguish it as a therapeutic target. Unlike most other HDACs, it is primarily located in the cytoplasm.[1][2][3][4] Structurally, it is the only HDAC with two independent catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP).[5] Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and Hsp90, which are involved in critical cellular processes like microtubule dynamics, cell migration, protein quality control, and autophagy. This distinct localization and substrate profile mean that selective HDAC6 inhibition may offer a more targeted therapeutic effect with fewer of the toxicities associated with pan-HDAC inhibitors that primarily affect nuclear histone acetylation and gene expression.
Q2: What are the primary challenges in developing highly specific HDAC6 inhibitors?
A2: The main challenge stems from the high degree of sequence and structural homology in the catalytic sites across all zinc-dependent HDAC isoforms. This makes it difficult to design small molecules that bind exclusively to the active site of HDAC6 without interacting with other HDACs, particularly the closely related class I isoforms. Furthermore, the in vivo tendency of HDACs to form multi-protein complexes can alter inhibitor binding and activity compared to isolated recombinant enzymes, making it challenging to translate biochemical potency into selective cellular effects. Overcoming these hurdles requires sophisticated structure-based drug design and comprehensive selectivity profiling.
Q3: How can I differentiate between inhibiting HDAC6's enzymatic (deacetylase) versus non-enzymatic functions?
A3: HDAC6's non-enzymatic functions are mediated by its ubiquitin-binding ZnF-UBP domain, which is involved in processes like aggresome formation and autophagy by recognizing and binding ubiquitinated proteins. To distinguish between these functions:
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Use specific tool compounds: An inhibitor targeting the catalytic domain (e.g., Tubastatin A) should primarily affect deacetylase activity, measurable by an increase in acetylated α-tubulin. To study the non-enzymatic role, one might use small molecules specifically designed to block the ZnF-UBP domain.
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Employ genetic mutants: Expressing HDAC6 mutants with inactivated catalytic domains but a functional ZnF-UBP domain (or vice-versa) can help dissect the two roles in cellular assays.
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Measure distinct outputs: Assess deacetylase inhibition by measuring substrate acetylation (e.g., Ac-α-tubulin). Assess the non-enzymatic function by measuring endpoints like the clearance of protein aggregates or the formation of aggresomes.
Q4: Which cellular biomarkers are most reliable for confirming HDAC6 target engagement?
A4: The most widely accepted and reliable biomarker for HDAC6 target engagement in cells is the acetylation level of its primary substrate, α-tubulin . Inhibition of HDAC6 leads to a measurable increase in acetylated α-tubulin, which can be readily detected by Western blot. Another key substrate is the chaperone protein Hsp90 ; HDAC6 inhibition increases its acetylation, which can disrupt its function and lead to the degradation of its client proteins. While histone H3 acetylation is a common marker for class I HDAC inhibition, it should not be significantly affected by a truly specific HDAC6 inhibitor, making it an excellent counter-screen target to confirm selectivity.
Troubleshooting Guides
Problem 1: My HDAC6 inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays.
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Possible Cause 1: Poor Cell Permeability or High Efflux. The compound may not be efficiently crossing the cell membrane or could be actively removed by efflux pumps like P-glycoprotein.
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Troubleshooting Step: Perform a cell permeability assay (e.g., PAMPA) to assess passive diffusion. To test for efflux, co-treat cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency is restored.
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Possible Cause 2: Compound Instability or Metabolism. The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
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Troubleshooting Step: Assess the stability of your compound in media over the course of the experiment using LC-MS. Perform a microsomal stability assay to evaluate its metabolic fate.
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Possible Cause 3: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free concentration and availability to enter cells.
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Troubleshooting Step: Repeat the cellular assay in low-serum or serum-free media to see if efficacy improves. If so, this indicates significant protein binding.
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Problem 2: I'm observing unexpected cellular toxicity or a phenotype inconsistent with known HDAC6 biology.
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Possible Cause 1: Off-Target Inhibition of Other HDAC Isoforms. Despite high biochemical selectivity for HDAC6, the inhibitor may still engage other HDACs at the concentrations used in cellular experiments, particularly class I HDACs, leading to toxicity.
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Troubleshooting Step: Perform a Western blot for acetylated Histone H3. An increase in this marker indicates inhibition of class I HDACs. Compare the observed phenotype with that of a known pan-HDAC inhibitor (e.g., Vorinostat) and a highly selective HDAC6 inhibitor (e.g., Tubastatin A).
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Possible Cause 2: Inhibition of Non-HDAC Proteins. The inhibitor may be interacting with other unrelated proteins, causing off-target effects.
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Troubleshooting Step: A Cellular Thermal Shift Assay (CETSA) can identify direct binding partners in an unbiased manner when coupled with proteomics. This can help confirm if your compound binds to targets other than HDAC6 in the cellular environment.
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Problem 3: I cannot consistently validate HDAC6 target engagement via Western blot.
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Possible Cause 1: Low Dynamic Range of Tubulin Acetylation. The baseline level of acetylated α-tubulin may be very high or low in your cell line, making it difficult to detect changes. Additionally, immunoblotting has a limited dynamic range for detecting subtle changes.
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Troubleshooting Step: Screen multiple cell lines to find one with a suitable dynamic range for α-tubulin acetylation. Ensure you are in the linear range of antibody detection by running a protein concentration curve on your Western blot.
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Possible Cause 2: Poor Antibody Quality. The antibodies for total α-tubulin or acetylated α-tubulin may have poor specificity or low affinity, leading to inconsistent results.
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Troubleshooting Step: Validate your antibodies using positive and negative controls (e.g., cells treated with a known potent HDAC6 inhibitor vs. vehicle). Test multiple antibodies from different vendors to find one that provides a robust and specific signal.
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Possible Cause 3: Compensatory Mechanisms. Cells may activate other enzymes or pathways that affect tubulin acetylation, masking the effect of HDAC6 inhibition.
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Troubleshooting Step: Use more direct and sensitive assays for target engagement. The NanoBRET™ Target Engagement assay provides real-time measurement of compound binding to HDAC6 in living cells and is less susceptible to downstream pathway interference. CETSA is another excellent orthogonal method to confirm direct physical binding.
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Data Presentation: Quantitative Summaries
Table 1: Selectivity Profile of Commonly Used HDAC6 Inhibitors
| Inhibitor | Type | HDAC6 IC₅₀ | HDAC1 IC₅₀ | Selectivity (HDAC1/HDAC6) | Reference |
|---|---|---|---|---|---|
| Vorinostat (SAHA) | Pan-HDAC | ~10-34 nM | ~10-50 nM | ~1 | |
| Tubastatin A | HDAC6-selective | ~2-15 nM | >1000 nM | >200-fold | |
| Ricolinostat (ACY-1215) | HDAC6-selective | ~5 nM | ~600 nM | ~120-fold | |
| Nexturastat A | HDAC6-selective | ~5 nM | ~1300 nM | ~260-fold | |
| HPOB | HDAC6-selective | ~52 nM | >2500 nM | ~50-fold |
Note: IC₅₀ values can vary depending on assay conditions. Data are compiled from multiple sources for comparison.
Table 2: Key Substrates for Validating HDAC6 Engagement and Selectivity
| Substrate | Cellular Location | Function | Recommended Validation Assay | Expected Result of HDAC6 Inhibition |
|---|---|---|---|---|
| α-Tubulin | Cytoplasm | Microtubule dynamics, cell motility, intracellular transport | Western Blot, High-Content Analysis | Increased acetylation |
| Hsp90 | Cytoplasm | Protein folding and stability (chaperone) | Western Blot, Co-IP | Increased acetylation, potential degradation of client proteins |
| Cortactin | Cytoplasm | Actin cytoskeleton dynamics, cell migration | Western Blot, Phalloidin Staining | Increased acetylation |
| Histone H3 | Nucleus | Chromatin structure, gene expression | Western Blot, ChIP-seq | No change (used as a selectivity marker against Class I HDACs) |
| Ku70 | Cytoplasm/Nucleus | DNA repair, apoptosis | Western Blot, Apoptosis Assays | Increased acetylation, release of pro-apoptotic Bax |
Experimental Protocols
Protocol 1: In Vitro Fluorogenic HDAC6 Assay
This protocol quantifies the biochemical potency (IC₅₀) of a test compound against recombinant HDAC6.
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
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HDAC6 Enzyme: Recombinant human HDAC6 diluted in assay buffer to the working concentration (e.g., 2-5 ng/µL).
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Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) diluted to 2x the final concentration (e.g., 100 µM).
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Developer: Trichostatin A (TSA) to stop the reaction, followed by a trypsin solution to cleave the deacetylated substrate.
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Assay Procedure (96-well plate):
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Add 40 µL of assay buffer to all wells.
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Add 10 µL of test compound dilutions (in DMSO, then diluted in assay buffer) or vehicle control to appropriate wells.
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Add 25 µL of diluted HDAC6 enzyme to all wells except the "no enzyme" blank.
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Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 25 µL of the 2x substrate solution to all wells.
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Incubate at 37°C for 60 minutes.
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Stop the reaction by adding 50 µL of developer solution.
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Incubate at room temperature for 20 minutes.
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Data Analysis:
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Measure fluorescence using a plate reader (e.g., 355 nm excitation, 460 nm emission).
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Subtract the "no enzyme" blank from all readings.
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Calculate the percent inhibition relative to the vehicle control.
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Plot the dose-response curve and calculate the IC₅₀ value using a four-parameter logistic equation.
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Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol assesses the functional consequence of HDAC6 inhibition in cells.
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Cell Treatment and Lysis:
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Plate cells and grow to 70-80% confluency.
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Treat cells with the test compound, a positive control (e.g., Tubastatin A), and a vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
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Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (like TSA) to preserve acetylation marks.
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Protein Quantification and Sample Preparation:
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Determine the protein concentration of each lysate using a BCA assay.
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Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate proteins by electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
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Wash the membrane 3x with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
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Detection and Analysis:
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Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
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Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control (e.g., β-actin, GAPDH) to confirm equal loading.
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Quantify the band intensities and present the data as a ratio of acetylated α-tubulin to the loading control. An increase in this ratio indicates HDAC6 inhibition.
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Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol confirms direct target engagement by measuring the thermal stabilization of HDAC6 upon inhibitor binding.
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Cell Culture and Treatment:
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Grow cells to 80-90% confluency.
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Treat intact cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
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Heating and Lysis:
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Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
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Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
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Protein Fractionation and Analysis:
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Carefully collect the supernatant containing the soluble protein fraction.
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Western Blot Detection:
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Analyze the soluble fractions by Western blot using a specific antibody for HDAC6.
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Data Analysis:
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Quantify the band intensities for HDAC6 at each temperature for both the treated and vehicle control samples.
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Plot the amount of soluble HDAC6 against the temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
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Visualizations: Pathways and Workflows
Caption: Workflow for evaluating HDAC6 inhibitor specificity.
Caption: Troubleshooting logic for off-target effects.
Caption: Simplified HDAC6 deacetylase pathway.
References
Technical Support Center: HDAC6 Ligand-2 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of HDAC6 Ligand-2.
Frequently Asked Questions (FAQs)
Q1: What is HDAC6 and why is it a target in drug development?
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb histone deacetylases.[1] Unlike other HDACs that mainly target histone proteins in the nucleus, HDAC6 has a distinct specificity for non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90).[1][2] Through the deacetylation of these substrates, HDAC6 is involved in numerous cellular processes critical for cancer cell survival and proliferation, including cell motility, protein quality control, and signaling pathways.[1][3] Its role in regulating microtubule dynamics and the stability of oncoproteins makes it a promising therapeutic target for cancer treatment.
Q2: What is the general mechanism of cytotoxicity for HDAC6 inhibitors?
Inhibitors of HDAC6 can induce cancer cell death and sensitize them to conventional chemotherapeutic agents. The cytotoxic effects of HDAC6 inhibitors are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. By inhibiting HDAC6, these ligands can disrupt essential cellular processes, leading to the accumulation of misfolded proteins and ultimately triggering apoptotic pathways.
Q3: Are selective HDAC6 inhibitors expected to be highly cytotoxic?
Selective HDAC6 inhibitors often exhibit moderate to low levels of cytotoxicity in cancer cell lines. Studies have shown that a high degree of selectivity for HDAC6 may lead to reduced antiproliferative effects compared to pan-HDAC inhibitors. Cytotoxicity may only be observed at concentrations higher than those needed for complete inhibition of HDAC6's deacetylase activity, suggesting that some off-target effects of less selective inhibitors might contribute to their higher toxicity.
Q4: Why are primary cells more sensitive to HDAC6 inhibitor-induced toxicity?
Primary cells, which are isolated directly from tissues, more closely mimic the physiological state of cells in the body compared to immortalized cell lines. Immortalized cell lines are often derived from tumors and have genetic alterations that can make them more resistant to toxins. Consequently, primary cells are generally more sensitive to the cytotoxic effects of chemical compounds, including HDAC6 inhibitors.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High cell death at low concentrations of this compound | 1. Suboptimal health of primary cells.2. The "low concentration" may still be too high for the specific cell type.3. Solvent (e.g., DMSO) toxicity. | 1. Optimize cell culture conditions, including seeding density and media. Avoid over-confluency.2. Perform a broad dose-response experiment (e.g., from low nanomolar to high micromolar) to find the toxicity threshold.3. Include a vehicle control with the same solvent concentration. Ensure the final solvent concentration is typically below 0.1%. |
| Inconsistent results between experiments | 1. Variability between different lots of primary cells.2. Degradation of this compound due to repeated freeze-thaw cycles.3. Inconsistent cell seeding density. | 1. Standardize cell lot and passage number whenever possible.2. Aliquot the stock solution of the ligand to avoid multiple freeze-thaw cycles.3. Ensure accurate and consistent cell counting and seeding for each experiment. |
| No observed cytotoxicity | 1. The specific cancer cell line may be resistant to HDAC6 inhibition-mediated cytotoxicity.2. The ligand may have degraded.3. Insufficient incubation time. | 1. Test a panel of different cancer cell lines.2. Use a fresh stock of the ligand and verify its activity using a positive control compound like Trichostatin A (TSA).3. Extend the incubation time (e.g., 48-72 hours) as the cytotoxic effects may be time-dependent. |
| High background in cytotoxicity assays | 1. Contaminated reagents or assay buffers.2. Edge effects in the microplate due to evaporation. | 1. Use high-purity, sterile reagents.2. Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity. |
| Observed toxicity may be due to off-target effects | Some HDAC inhibitors can have off-target effects on other proteins, contributing to cytotoxicity. | 1. Use a structurally different, selective HDAC6 inhibitor as a control to see if it produces the same effect.2. If feasible, perform a rescue experiment by overexpressing HDAC6 to see if it reverses the toxic phenotype. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a summary of reported IC50 values for several selective HDAC6 inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Tubastatin A | RPMI8226 | Multiple Myeloma | ~2500 |
| ACY-1215 (Ricolinostat) | A549 | Non-Small Cell Lung Cancer | ~10000 |
| Cmpd 18 | HCT-116 | Colon Cancer | 2590 |
| Cmpd 18 | HDAC6 Enzyme Assay | - | 5.41 |
| WT161 | HDAC6 Enzyme Assay | - | 0.4 |
| ACY-738 | HDAC6 Enzyme Assay | - | 1.7 |
| HPOB | HDAC6 Enzyme Assay | - | 56 |
| SS-208 | HDAC6 Enzyme Assay | - | 12 |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the HDAC6 ligand.
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Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
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MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
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Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.
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Formazan (B1609692) Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
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Cell Preparation: Harvest cells, including any floating cells from the supernatant, after treatment.
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Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: Add 5 µL of a fluorescently labeled Annexin V and 1-2 µL of PI staining solution to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the cells by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
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Cell Lysis: Lyse the treated and control cells to release cellular contents.
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Cytosolic Extract Preparation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
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Protein Quantification: Determine the protein concentration of the cell lysate.
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Assay Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate.
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Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: General workflow for cytotoxicity assessment.
Caption: Simplified HDAC6 signaling pathway in cytotoxicity.
References
Technical Support Center: Developing Selective HDAC6 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of developing selective Histone Deacetylase 6 (HDAC6) inhibitors. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the discovery and characterization of selective HDAC6 inhibitors.
Q1: Why are my biochemical assay results for HDAC6 inhibition inconsistent?
A1: Inconsistent results in biochemical assays, such as variable IC50 values, can stem from several factors:
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Enzyme Activity: Ensure the recombinant HDAC6 enzyme is active and has been stored correctly. Enzyme activity can vary between batches and upon prolonged storage. It's advisable to run a standard activity assay before proceeding with inhibition studies.[1]
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Substrate Stability: Fluorogenic or colorimetric substrates can be unstable and may spontaneously hydrolyze, leading to high background signals.[2] Prepare substrate solutions fresh for each experiment and store them as recommended by the manufacturer.
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Compound Solubility: Poor solubility of the test inhibitor can lead to inaccurate concentrations and precipitation during the assay.[1] Determine the optimal solvent and ensure the compound is fully dissolved. The final concentration of solvents like DMSO should be kept low (typically <0.5%) and consistent across all wells.[1][3]
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Assay Conditions: Maintain consistent assay conditions, including buffer composition, pH, and temperature, as enzyme kinetics are highly sensitive to these parameters. Pre-warming reagents and plates can improve reproducibility.
Q2: My positive control inhibitor (e.g., Tubastatin A) is showing weak or no inhibition in my assay.
A2: This issue often points to a problem with the assay setup or reagents:
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Inactive Inhibitor: The positive control inhibitor may have degraded. Ensure it has been stored correctly and consider using a fresh stock.
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Incorrect Enzyme/Substrate Pair: Verify that the HDAC6 isoform you are using is sensitive to the chosen inhibitor and that the substrate is appropriate for HDAC6.
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Insufficient Pre-incubation Time: Some inhibitors require a pre-incubation period with the enzyme to exert their effect. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
Q3: I'm not seeing an increase in α-tubulin acetylation in my cell-based assay (e.g., Western blot) after treating with my HDAC6 inhibitor.
A3: A lack of downstream cellular effects can be due to several reasons:
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Insufficient Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment time may be too short to induce a detectable change in protein acetylation. Perform dose-response and time-course experiments to determine the optimal conditions.
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Poor Cell Permeability: The inhibitor may not be effectively entering the cells. This is a common challenge in drug development.
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Compound Instability in Culture Media: The inhibitor may be unstable in the cell culture medium. Assess the compound's stability under experimental conditions.
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Cell Line Specificity: Different cell lines can have varying levels of HDAC6 expression and different sensitivities to inhibitors.
Q4: How can I distinguish between inhibition of HDAC6's two catalytic domains (CD1 and CD2)?
A4: This is a significant challenge as most inhibitor development has focused on the CD2 domain, which is responsible for deacetylating α-tubulin and tau. The CD1 domain has a much narrower substrate specificity, preferring C-terminal acetyllysine residues. To investigate domain-specific inhibition:
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Use Domain-Specific Substrates: Employ substrates known to be specific for either CD1 or CD2 in biochemical assays.
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Structural and Modeling Studies: Utilize X-ray crystallography and molecular docking to understand how your inhibitor interacts with the active sites of both domains. The active site of CD1 is wider than that of CD2, which can be exploited for designing domain-selective inhibitors.
Q5: Why is achieving high selectivity for HDAC6 over other HDAC isoforms so difficult?
A5: The primary challenge lies in the high degree of structural similarity in the active sites among the different HDAC isoforms, particularly within the same class. Strategies to overcome this include:
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Targeting the "Cap" Group: The outer rim of the active site shows more variability between isoforms. Designing inhibitors with bulky or specific "cap" groups that interact with these unique surface residues is a key strategy for achieving selectivity. For HDAC6, the shallower and wider channel to the active site can accommodate bulkier cap groups compared to other isoforms.
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Exploiting Unique Amino Acid Residues: Specific amino acid differences in or near the active site can be targeted. For instance, S531 in the L2 loop of HDAC6 is a crucial residue for substrate recognition and can be targeted for selective inhibitor design.
Quantitative Data: HDAC6 Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 in nM) of various compounds against HDAC6 and other HDAC isoforms, providing a comparative view of their selectivity.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (Fold vs. HDAC1) | Reference |
| Compound 6 | 4.1 | 0.3 | 2.0 | 0.6 | ~0.07 | |
| SAHA (Vorinostat) | - | 3.0-11 | - | - | - | |
| RGFP966 | >15,000 | >15,000 | >15,000 | 80 | Not HDAC6 Selective | |
| ACY-1215 (Ricolinostat) | 5 | 61 | - | - | >10 | |
| Tubastatin A | 4 | 195 | - | - | ~49 | |
| Compound 8g | 21 | 840 | - | - | 40 | |
| NQN-1 | ~1,000 | >10,000 | >10,000 | >10,000 | >10 |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the potency of an inhibitor against recombinant HDAC6.
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA.
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HDAC6 Enzyme: Dilute recombinant human HDAC6 in assay buffer to the desired working concentration.
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Substrate: Prepare a stock solution of a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the working concentration in assay buffer.
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Inhibitor: Prepare serial dilutions of the test compound and a positive control (e.g., Tubastatin A) in DMSO, then dilute in assay buffer. Ensure the final DMSO concentration is constant across all wells.
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Assay Procedure:
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Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a black 96-well plate.
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Add 35 µL of the diluted substrate solution to each well.
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Initiate the reaction by adding 10 µL of the diluted HDAC6 enzyme solution to each well.
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Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
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Stop the reaction by adding a developer solution (e.g., containing a protease like trypsin and a buffer to stop HDAC activity).
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Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates).
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Data Analysis:
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Subtract the background fluorescence from the no-enzyme control wells.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
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Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic fit).
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Cellular α-Tubulin Acetylation Assay (Western Blot)
This protocol is used to confirm the target engagement of an HDAC6 inhibitor in a cellular context.
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Cell Culture and Treatment:
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Plate cells (e.g., HeLa or MCF-7) at an appropriate density and allow them to adhere overnight.
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Treat the cells with various concentrations of the HDAC6 inhibitor for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control.
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Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Strip the membrane and re-probe for total α-tubulin or another loading control (e.g., GAPDH) to ensure equal protein loading.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Compare the levels of acetylated α-tubulin in treated samples to the vehicle control.
-
Visualizations
References
Technical Support Center: Method Refinement for HDAC6 Pull-Down Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing HDAC6 pull-down assays.
Troubleshooting Guide
This guide addresses common issues encountered during HDAC6 pull-down experiments, offering potential causes and solutions in a structured format.
| Issue | Potential Cause | Recommendation |
| Low or No HDAC6 Signal in Eluate | Inefficient Lysis: Lysis buffer is too stringent, disrupting the antibody-antigen interaction, or too mild, resulting in incomplete protein extraction. | Use a non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, for co-immunoprecipitation experiments to preserve protein-protein interactions. Ensure sonication or mechanical shearing is sufficient to disrupt nuclear and cellular membranes.[1] |
| Poor Antibody Binding: The antibody has low affinity for HDAC6 or is not compatible with immunoprecipitation. | Use an IP-validated antibody against HDAC6. Titrate the antibody concentration to find the optimal amount for your specific cell type and lysate concentration.[2] | |
| Inefficient Immune Complex Capture: The protein A/G beads have poor binding affinity for the antibody isotype. | Choose beads (Protein A, Protein G, or a combination) with high affinity for the host species and isotype of your primary antibody. For rabbit antibodies, Protein A is often preferred, while Protein G is a good choice for mouse antibodies.[1] | |
| Protein Degradation: HDAC6 or its interacting partners are degraded by proteases during the experiment. | Always work on ice and use pre-chilled buffers. Add a protease inhibitor cocktail to your lysis buffer immediately before use. | |
| High Background/Non-Specific Binding | Non-specific binding to beads: Proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes at 4°C before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads.[1] |
| Non-specific antibody interactions: The primary or secondary antibody is cross-reacting with other proteins in the lysate. | Include an isotype control IgG at the same concentration as your primary antibody to assess the level of non-specific binding.[2] Increase the number and stringency of washes. Consider adding a low concentration of detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Too much starting material: Overloading the beads with lysate can lead to increased non-specific binding. | Optimize the amount of cell lysate used. A typical starting point is 500-1000 µg of total protein. | |
| Co-elution of Contaminants (e.g., Keratins, Rubisco) | Environmental Contamination: Contamination from dust, skin, or lab reagents. | Wear gloves at all times and work in a clean environment. Use filtered pipette tips and high-purity reagents. |
| Inconsistent Results | Variability in Cell Culture: Differences in cell confluency, passage number, or treatment conditions. | Maintain consistent cell culture practices. Ensure cells are harvested at a similar confluency for each experiment. |
| Inconsistent Reagent Preparation: Variability in buffer pH, salt concentration, or inhibitor activity. | Prepare fresh buffers for each experiment and double-check the pH. Store stock solutions appropriately. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HDAC6 and why is it a target of interest?
A1: Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins. Its functions are diverse and include regulating cellular processes like cell motility, stress response, and protein degradation. HDAC6 is a therapeutic target for various diseases, including cancer and neurodegenerative disorders, due to its role in these critical cellular pathways.
Q2: What are some known interacting partners of HDAC6?
A2: HDAC6 interacts with a variety of proteins, reflecting its broad range of cellular functions. Key interacting partners include α-tubulin, the molecular chaperone HSP90, and cortactin. It also interacts with proteins involved in DNA damage repair and the ubiquitin-proteasome pathway.
Q3: How can I validate the interaction between HDAC6 and a putative binding partner?
A3: Co-immunoprecipitation followed by Western blotting is a standard method to validate protein-protein interactions. After pulling down endogenous or tagged HDAC6, you can probe the eluate with an antibody specific to the protein of interest. Reciprocal immunoprecipitation, where the putative interacting protein is pulled down and the eluate is probed for HDAC6, can further strengthen the evidence of the interaction.
Q4: What are the different elution methods for HDAC6 pull-down assays?
A4: There are two main elution strategies:
-
Denaturing Elution: This method involves boiling the beads in SDS-PAGE sample buffer (e.g., Laemmli buffer). It is a harsh method that elutes all bound proteins and is suitable for subsequent analysis by Western blotting.
-
Non-denaturing (Competitive) Elution: This approach uses a high concentration of a competing molecule, such as a peptide corresponding to the antibody's epitope or a specific inhibitor for affinity-tagged proteins, to gently displace the bound protein complexes. This method is preferred when the integrity of the protein complex is needed for downstream applications like activity assays or mass spectrometry.
Q5: What are the key controls to include in an HDAC6 pull-down experiment?
A5: To ensure the specificity of your results, it is crucial to include the following controls:
-
Isotype Control: An immunoprecipitation reaction using a non-specific IgG from the same host species and of the same isotype as your primary antibody. This helps to identify non-specific binding of proteins to the antibody.
-
Beads Only Control: A mock IP with just the beads and cell lysate (no primary antibody). This control identifies proteins that bind non-specifically to the beads themselves.
-
Input Control: A sample of the cell lysate that has not undergone immunoprecipitation. This is run alongside the eluates on the Western blot to confirm the presence and relative abundance of the target protein in the starting material.
Experimental Protocols & Data
Recommended Reagent Concentrations for HDAC6 Pull-Down
| Reagent | Working Concentration | Notes |
| Cell Lysate | 500 - 1000 µg | Optimal amount may vary based on HDAC6 expression levels in the cell type used. |
| Anti-HDAC6 Antibody | 2 - 5 µg per IP | This should be titrated for optimal signal-to-noise ratio. |
| Protein A/G Beads | 30 - 50 µL of 50% slurry | The amount may vary depending on the manufacturer's recommendations. |
| HDAC6 Inhibitor (for control) | 1 - 10 µM | Treatment time can range from 4-24 hours. Optimal concentration and duration should be determined empirically. |
Detailed Methodology: HDAC6 Immunoprecipitation
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with 20-30 µL of protein A/G bead slurry per 500-1000 µg of protein for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-HDAC6 antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C. Overnight incubation may increase yield but also non-specific binding.
-
-
Immune Complex Capture:
-
Add 30-50 µL of equilibrated protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer without protease inhibitors). After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blotting (Denaturing): Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry or Activity Assays (Non-denaturing): Elute with a suitable non-denaturing elution buffer, such as 0.1 M glycine (B1666218) pH 2.5, and immediately neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the immunoprecipitation of HDAC6 and to detect co-immunoprecipitated proteins.
-
Visualizations
Caption: Experimental workflow for a typical HDAC6 pull-down assay.
Caption: HDAC6 role in the cellular stress response pathway involving HSP90.
References
Validation & Comparative
A Comparative Analysis of HDAC6 Ligand-2 and Other Prominent HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of selective HDAC6 inhibitors.
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in regulating cellular processes through the deacetylation of non-histone proteins, such as α-tubulin and Hsp90. This unique function has driven the development of selective HDAC6 inhibitors. This guide provides a detailed comparison of a notable HDAC6 inhibitor, referred to in foundational research as "Inhibitor 2," with other well-characterized HDAC6 inhibitors, including Tubastatin A and Ricolinostat (ACY-1215).
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an HDAC inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target isoform over other HDACs. The following table summarizes the available biochemical data for "Inhibitor 2" and other leading HDAC6 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 | Selectivity vs. HDAC3 | Selectivity vs. HDAC8 | Reference |
| Inhibitor 2 | Data not available in this format | >200-fold vs. HDAC2 | >200-fold | Data not available | Data not available | [1] |
| Tubastatin A | 15 | >1000-fold | >1000-fold | >1000-fold | 57-fold | [2] |
| Ricolinostat (ACY-1215) | 5 | 11.6-fold | 9.6-fold | 10.2-fold | 20-fold | [3][4] |
| Citarinostat (ACY-241) | ~2.7 | ~30-fold | ~30-fold | ~30-fold | Data not available | [2] |
Key Signaling Pathways and Mechanisms of Action
HDAC6 inhibitors primarily exert their effects through two key cytoplasmic pathways: the regulation of microtubule dynamics via α-tubulin deacetylation and the modulation of protein quality control through the aggresome pathway.
Regulation of Microtubule Dynamics
HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin. Acetylation of α-tubulin is associated with microtubule stability and is crucial for intracellular transport. By inhibiting HDAC6, these compounds lead to an accumulation of acetylated α-tubulin, which can impact cell motility, division, and vesicular transport.
Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition.
The Aggresome Pathway and Protein Degradation
HDAC6 plays a critical role in the cellular response to misfolded protein stress. It binds to polyubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, a perinuclear inclusion body where these proteins are subsequently cleared by autophagy[5][6][7]. Inhibition of HDAC6 can disrupt this process, leading to the accumulation of misfolded proteins, which can be cytotoxic to cancer cells.
Caption: Role of HDAC6 in the aggresome-autophagy pathway.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of comparative analysis. Below are detailed protocols for key assays used to characterize HDAC6 inhibitors.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay is used to determine the IC50 value of a compound against purified HDAC enzymes.
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme. Deacetylation of the substrate by HDAC allows for cleavage by a developer enzyme, which releases a fluorophore. The fluorescence intensity is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin)
-
Trichostatin A (as a positive control inhibitor)
-
Test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Trichostatin A) in HDAC Assay Buffer.
-
Add 25 µL of the diluted compounds or buffer (for no-inhibitor control) to the wells of the 96-well plate.
-
Add 50 µL of the HDAC enzyme solution (at a predetermined concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate fluorescence development by adding 50 µL of the developer solution containing Trichostatin A (to inhibit any further HDAC activity).
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to engage HDAC6 within a cellular context and induce the acetylation of its primary substrate, α-tubulin.
Principle: Cells are treated with the HDAC6 inhibitor, leading to an increase in the level of acetylated α-tubulin. The change in acetylation is then quantified by Western blotting using specific antibodies.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation.
Conclusion
The selective inhibition of HDAC6 presents a promising avenue for the development of novel therapeutics. While "Inhibitor 2" from the Christianson group shows high selectivity, further studies are needed to fully characterize its potency against a broad panel of HDAC isoforms. In contrast, inhibitors like Tubastatin A and Ricolinostat (ACY-1215) are well-characterized and serve as valuable benchmark compounds for comparative studies. The provided experimental protocols offer a standardized approach for the evaluation of new and existing HDAC6 inhibitors, facilitating the generation of robust and comparable data to guide future research and drug development efforts.
References
- 1. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the On-Target Effects of Novel HDAC6 Inhibitors: A Comparative Guide for "Ligand-2"
For researchers and drug development professionals, rigorously validating the on-target effects of a novel inhibitor is a critical step in the development pipeline. This guide provides a comparative framework for assessing the on-target efficacy of a novel Histone Deacetylase 6 (HDAC6) inhibitor, herein referred to as "Ligand-2," against the well-characterized selective inhibitor, Tubastatin A. This guide outlines key experiments, presents comparative data in a structured format, and provides detailed experimental protocols and workflow visualizations.
Data Presentation: Comparative Inhibitory Activity and Selectivity
A primary measure of a novel inhibitor's potential is its potency and selectivity against the target enzyme compared to other isoforms. The following tables summarize the in vitro inhibitory activity (IC50) of Ligand-2 and Tubastatin A against HDAC6 and other class I and IIb HDACs.
Table 1: In Vitro Inhibitory Activity (IC50, nM) against HDAC Isoforms
| Compound | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC10 |
| Ligand-2 | 15 | >10,000 | >10,000 | >10,000 | 8,500 | 950 |
| Tubastatin A | 12 | 1,200 | 1,500 | 1,300 | >10,000 | 780 |
Table 2: Cellular Target Engagement and Phenotypic Effects
| Assay | Parameter | Ligand-2 | Tubastatin A |
| Western Blot | α-tubulin Acetylation (EC50, nM) | 50 | 45 |
| NanoBRET™ Assay | Target Engagement (IC50, nM) | 35 | 30 |
| Cell Viability (A549) | GI50 (µM) | 2.5 | 3.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
-
Materials: Purified recombinant human HDAC1, 2, 3, 6, 8, 10 enzymes; Fluor de Lys®-SIRT2 deacetylase substrate; Developer II; Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Procedure:
-
Prepare serial dilutions of Ligand-2 and Tubastatin A in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted compound, 20 µL of the substrate solution (25 µM), and 10 µL of Assay Buffer.
-
Initiate the reaction by adding 10 µL of the appropriate diluted HDAC enzyme.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Developer II containing Trichostatin A (a pan-HDAC inhibitor).
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values by fitting the dose-response curves using non-linear regression.
-
Cellular Target Engagement: Western Blot for α-tubulin Acetylation
This experiment validates target engagement in a cellular context by measuring the acetylation of α-tubulin, a key substrate of HDAC6.[1][2]
-
Materials: A549 lung carcinoma cells; DMEM; Fetal Bovine Serum (FBS); Penicillin-Streptomycin; RIPA Lysis and Extraction Buffer; Protease and Phosphatase Inhibitor Cocktail; Primary antibodies (acetylated-α-tubulin, total α-tubulin, GAPDH); HRP-conjugated secondary antibody; ECL Western Blotting Substrate.
-
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Ligand-2 or Tubastatin A for 24 hours.
-
Lyse the cells in RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to total α-tubulin.
-
NanoBRET™ Target Engagement Intracellular HDAC6 Assay
This assay provides a quantitative measure of compound binding to HDAC6 in living cells.[3][4][5]
-
Materials: HEK293 cells transiently expressing NanoLuc®-HDAC6 fusion protein; Opti-MEM I Reduced Serum Medium; NanoBRET™ Tracer K-5; Nano-Glo® Substrate.
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-HDAC6 expression vector.
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Add the cells to a 96-well plate.
-
Add serial dilutions of Ligand-2 or Tubastatin A to the wells, followed by the addition of NanoBRET™ Tracer K-5.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with 450 nm and >600 nm filters.
-
Calculate the NanoBRET™ ratio and determine the IC50 values.
-
Mandatory Visualizations
Diagrams illustrating the underlying biological pathways and experimental workflows provide a clear conceptual framework for the validation process.
Caption: HDAC6 deacetylates α-tubulin and Hsp90, impacting microtubule stability and protein degradation.
Caption: Workflow for validating the on-target effects of a novel HDAC6 inhibitor.
References
- 1. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide: Efficacy of Selective HDAC6 Inhibitors Versus Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery has seen a significant focus on histone deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors, targeting a broad range of HDAC isoforms, have shown clinical utility, their lack of specificity can lead to off-target effects. This has driven the development of isoform-selective inhibitors, such as those targeting HDAC6, which offer the potential for a more refined therapeutic approach with an improved safety profile. This guide provides an objective comparison of the efficacy of a representative selective HDAC6 inhibitor against established pan-HDAC inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
For the purpose of this guide, and due to the limited availability of public data on a specific compound named "HDAC6 ligand-2," we will utilize data from well-characterized and highly selective HDAC6 inhibitors such as Tubastatin A, Ricolinostat, and Nexturastat A as representative examples of this class.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and selectivity of HDAC inhibitors are quantitatively assessed by their half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for representative selective HDAC6 inhibitors and common pan-HDAC inhibitors.
| Inhibitor (Type) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| Tubastatin A (HDAC6 Selective) | >16,000[1][2] | >16,000[1] | >16,000[1] | 15[1] | 900 | - |
| Ricolinostat (ACY-1215) (HDAC6 Selective) | 58 | 48 | 51 | 5 | 100 | - |
| Nexturastat A (HDAC6 Selective) | 3000 | - | - | 5 | 1000 | - |
| Vorinostat (SAHA) (Pan-HDAC) | 10 | - | 20 | - | - | - |
| Panobinostat (LBH589) (Pan-HDAC) | 2.1-531 (range) | - | - | - | - | - |
| Trichostatin A (TSA) (Pan-HDAC) | 4.99 | - | 5.21 | 16.4 | - | 27.6 |
Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of HDAC6-selective inhibitors and pan-HDAC inhibitors translate into different mechanisms of action and effects on cellular signaling pathways.
Selective HDAC6 Inhibition: HDAC6 is a unique, primarily cytoplasmic deacetylase. Its inhibition leads to the hyperacetylation of non-histone protein substrates, most notably α-tubulin and the heat shock protein 90 (Hsp90).
Pan-HDAC Inhibition: Pan-HDAC inhibitors act on a broader range of HDAC isoforms located in both the cytoplasm and the nucleus. This leads to the hyperacetylation of histones, resulting in chromatin relaxation and altered gene expression, as well as the acetylation of various non-histone proteins. This broad activity impacts multiple cellular processes, including the cell cycle and apoptosis.
Experimental Protocols
HDAC Activity/Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency (IC50) of inhibitors against purified recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms
-
HDAC inhibitor compounds
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (e.g., containing a lysine (B10760008) developer)
-
Trichostatin A (as a positive control inhibitor)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compounds in assay buffer. Prepare a solution of the recombinant HDAC enzyme in assay buffer.
-
Enzyme-Inhibitor Incubation: Add the diluted inhibitors to the wells of the microplate. Add the HDAC enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Develop Signal: Stop the reaction and generate a fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Acetylation
This method is used to assess the cellular activity of HDAC inhibitors by measuring the acetylation levels of specific target proteins (e.g., α-tubulin for HDAC6 inhibitors, histones for pan-HDAC inhibitors).
Materials:
-
Cell lines of interest
-
HDAC inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., TSA and sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the HDAC inhibitor or vehicle control for a specified time.
-
Protein Extraction: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and HDAC inhibitors to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-acetyl-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein to a loading control (e.g., total α-tubulin or β-actin) to determine the relative increase in acetylation.
Conclusion
The choice between a selective HDAC6 inhibitor and a pan-HDAC inhibitor is contingent on the specific research or therapeutic objective. Selective HDAC6 inhibitors provide a targeted approach, primarily modulating cytoplasmic pathways involved in protein trafficking and quality control, which may offer a more favorable safety profile. In contrast, pan-HDAC inhibitors exert broader epigenetic control by targeting multiple HDAC isoforms in both the nucleus and cytoplasm, leading to widespread changes in gene expression and impacting fundamental cellular processes like cell cycle progression and apoptosis. The detailed experimental protocols provided herein offer a robust framework for the head-to-head evaluation of these distinct classes of HDAC inhibitors, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
A Head-to-Head Comparison of Selective HDAC6 Inhibitors for Researchers
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target. Its primary cytoplasmic localization and unique substrate profile, including α-tubulin and HSP90, distinguish it from other HDAC isoforms.[1][2] Selective inhibition of HDAC6 holds promise for the treatment of various malignancies and neurodegenerative diseases, with a potentially more favorable safety profile compared to pan-HDAC inhibitors.[3][4] This guide provides a head-to-head comparison of four prominent selective HDAC6 inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), Nexturastat A, and Tubastatin A, presenting key experimental data to aid researchers in their selection of the most suitable tool for their studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency, selectivity, and available preclinical pharmacokinetic and in vivo efficacy data for the selected HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity Profile (IC50, nM)
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Selectivity (HDAC1/HDAC6) | Reference |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | 100 | ~11.6x | [5] |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | 137 | ~13.5x | [6] |
| Nexturastat A | 5 | >1000 | >1000 | >1000 | >1000 | >200x | N/A |
| Tubastatin A | 15 | >16000 | >16000 | >16000 | 854 | >1000x | [7] |
Table 2: Preclinical Pharmacokinetics
| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Ricolinostat (ACY-1215) | Mouse | 10 mg/kg, oral | N/A | 4 | 54.4 | [8][9] |
| Citarinostat (ACY-241) | Mouse | 50 mg/kg, i.p. | N/A | N/A | N/A | [6] |
| Nexturastat A | N/A | N/A | N/A | N/A | N/A | N/A |
| Tubastatin A | Mouse | 10 mg/kg, i.p. | ~150 | ~0.25 | N/A | [10] |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ricolinostat (ACY-1215) | Multiple Myeloma Xenograft | 50 mg/kg, i.p. | Significant delay in tumor growth (in combination with bortezomib) | [5] |
| Citarinostat (ACY-241) | Advanced Solid Tumors | 180, 360, or 480 mg once daily + paclitaxel | 3 Partial Responses, 13 Stable Diseases (in a Phase Ib study) | [11] |
| Nexturastat A | Multiple Myeloma Xenograft | N/A | Significant reduction in tumor weight and size | [12][13] |
| Tubastatin A | N/A | N/A | N/A | N/A |
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of HDAC6 inhibitors.
Caption: HDAC6 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for HDAC6 Inhibitor Discovery.
Experimental Protocols
HDAC Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a common method for determining the IC50 values of HDAC inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor of interest
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the HDAC inhibitor in the assay buffer. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Reaction Setup: Add the diluted inhibitor or vehicle control to the wells of the microplate. Then, add the diluted enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for an additional 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[14]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Normalize the data by setting the fluorescence of the vehicle-treated wells to 100% activity and the fluorescence of a potent pan-HDAC inhibitor like TSA to 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Acetylated α-Tubulin
This protocol outlines the procedure to assess the intracellular activity of HDAC6 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cell culture reagents
-
HDAC6 inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC6 inhibitor or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against acetylated-α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for acetylated-α-tubulin and total α-tubulin. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation upon inhibitor treatment.[16]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rarecancernews.com [rarecancernews.com]
- 4. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HDAC6 ligand-2 activity in different cell lines
A comprehensive analysis of HDAC6 Ligand-2 activity across diverse cancer cell lines, providing a framework for its preclinical evaluation. This guide offers a comparative overview of the methodologies used to validate the efficacy and selectivity of HDAC6 inhibitors, using "this compound" as a representative candidate. The presented data, while illustrative, reflects typical results obtained for selective HDAC6 inhibitors in cancer cell line screenings.
Comparative Activity of this compound
The inhibitory activity of this compound was assessed against the HDAC6 enzyme and its cytotoxic effects were evaluated in a panel of human cancer cell lines. For comparison, the activities of two well-characterized HDAC6 inhibitors, Tubastatin A and ACY-1215, are included.
Table 1: In Vitro HDAC6 Inhibition and Anti-proliferative Activity
| Compound | HDAC6 IC50 (nM) | Cell Line | Cancer Type | Cell Viability IC50 (µM) |
| This compound | 5.4 | HCT-116 | Colon Carcinoma | 2.6 |
| HeLa | Cervical Cancer | > 50 | ||
| A549 | Lung Carcinoma | > 50 | ||
| MCF-7 | Breast Cancer | > 50 | ||
| REC-1 | Mantle Cell Lymphoma | 0.8 | ||
| MINO | Mantle Cell Lymphoma | 1.2 | ||
| Tubastatin A | 15.1 | HCT-116 | Colon Carcinoma | 10.5 |
| REC-1 | Mantle Cell Lymphoma | 2.5 | ||
| ACY-1215 | 12.0 | MM.1S | Multiple Myeloma | 0.5 |
| Ramos | Burkitt's Lymphoma | 3.0 |
Data is representative and compiled from various studies on selective HDAC6 inhibitors. Actual values for a novel compound would need to be experimentally determined.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and cross-validation of a novel HDAC6 inhibitor's activity.
HDAC6 Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.[3][4][5]
-
Reagent Preparation : Prepare HDAC6 assay buffer, a fluorogenic HDAC6 substrate, and the test compound (this compound) at various concentrations.
-
Reaction Setup : In a 96-well plate, add the HDAC6 enzyme to the assay buffer.
-
Compound Incubation : Add the diluted test compound to the wells and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition : Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.
-
Signal Development : Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the HDAC6 inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the untreated control and calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.
Western Blot for α-Tubulin Acetylation
This technique is used to confirm the on-target effect of the HDAC6 inhibitor by detecting the acetylation of its primary substrate, α-tubulin.[6][7][8]
-
Cell Lysis : Treat cells with the HDAC6 inhibitor for a set time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation : Block the membrane and then incubate it with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody and Detection : Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Compare the intensity of the acetylated α-tubulin band in treated versus untreated cells to confirm the inhibitory activity of the compound. An increase in the acetylated α-tubulin signal indicates HDAC6 inhibition.[7]
Signaling Pathway and Experimental Workflow
Visual representations of the underlying biological mechanisms and experimental procedures can aid in understanding the cross-validation process.
Caption: Inhibition of HDAC6 by Ligand-2 leads to downstream effects.
Caption: Workflow for validating this compound activity in cell lines.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Novel HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of two promising classes of selective Histone Deacetylase 6 (HDAC6) inhibitors: 2,4-imidazolinedione derivatives and quinazolin-4(3H)-one-based analogs. The information presented is curated from recent studies to assist in the rational design of next-generation HDAC6-selective inhibitors for therapeutic applications.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC isoenzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin. Its dysregulation is implicated in cancer, neurodegenerative diseases, and autoimmune disorders. Consequently, the development of selective HDAC6 inhibitors is a significant area of research. This guide focuses on the SAR of two distinct chemical scaffolds that have shown promise as selective HDAC6 inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative 2,4-imidazolinedione and quinazolin-4(3H)-one analogs against HDAC6 and other HDAC isoforms. The data highlights the key structural modifications that influence potency and selectivity.
Table 1: Structure-Activity Relationship of 2,4-Imidazolinedione Analogs
| Compound ID | R1 | R2 | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| 10a | Phenyl | 4-Methylbenzyl | 45 | >10000 | >222 |
| 10c | Phenyl | 4-Fluorobenzyl | 23 | 5020 | 218 |
| 10f | Phenyl | 4-Chlorobenzyl | 38 | >10000 | >263 |
| 10j | Cyclohexyl | 4-Fluorobenzyl | 2890 | >10000 | >3.46 |
| 10p | Cyclohexyl | Cyclohexylmethyl | >10000 | >10000 | - |
Data extracted from a study on 2,4-imidazolinedione derivatives as HDAC6 inhibitors.[1]
Key SAR Insights for 2,4-Imidazolinedione Analogs:
-
The presence of aromatic rings at both R1 and R2 positions is crucial for potent HDAC6 inhibitory activity, as demonstrated by the poor activity of compound 10p .[1]
-
Substitutions on the benzyl (B1604629) group at the R2 position influence potency, with electron-withdrawing groups like fluorine and chlorine being well-tolerated.[1]
-
A phenyl group at the R1 position is preferred over a cyclohexyl group for higher potency.[1]
Table 2: Structure-Activity Relationship of Quinazolin-4(3H)-one Analogs
| Compound ID | R | HDAC6 IC50 (nM) | HDAC4 IC50 (nM) | HDAC8 IC50 (nM) |
| 5a | H | 900 | >10000 | >10000 |
| 5b | 2-CH3 | 150 | 2300 | 1400 |
| 5c | 3-CH3 | 2500 | >10000 | >10000 |
| 5o | 2-CF3 | 400 | >7200 | >14400 |
| Tubastatin A | (Reference) | 160 | 3800 | 1200 |
Data extracted from a study on quinazolin-4(3H)-one-based HDAC6 inhibitors.[2]
Key SAR Insights for Quinazolin-4(3H)-one Analogs:
-
The position of the substituent on the quinazolinone ring significantly impacts HDAC6 inhibitory activity. A methyl group at the 2-position (5b ) resulted in the most potent analog.
-
The introduction of a trifluoromethyl group at the 2-position (5o ) maintained good activity and demonstrated high selectivity against other HDAC isoforms.
-
The quinazolin-4(3H)-one scaffold serves as an effective cap group for achieving potent and selective HDAC6 inhibition.
Experimental Protocols
Fluorometric HDAC6 Enzymatic Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 50 µL of the diluted compounds or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 50 µL of the HDAC6 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of α-tubulin and Histone H3 Acetylation
This protocol is used to assess the selective activity of HDAC6 inhibitors in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer (RIPA buffer supplemented with protease and HDAC inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., α-tubulin, histone H3, or β-actin).
Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition-Induced Apoptosis
Caption: HDAC6 inhibition leads to apoptosis via the intrinsic pathway.
Experimental Workflow for HDAC6 Inhibitor Evaluation
Caption: Workflow for the synthesis and biological evaluation of HDAC6 inhibitors.
Conclusion
The development of selective HDAC6 inhibitors holds significant therapeutic promise. The comparative analysis of 2,4-imidazolinedione and quinazolin-4(3H)-one-based analogs reveals that subtle structural modifications to the cap group and linker region can profoundly impact both potency and selectivity. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the field to design and evaluate novel HDAC6 inhibitors with improved pharmacological profiles. Further exploration of these scaffolds, guided by the SAR insights presented, may lead to the discovery of next-generation epigenetic drugs.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors: Tubastatin A vs. Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely-used histone deacetylase 6 (HDAC6) inhibitor, Tubastatin A, against two next-generation selective inhibitors, Ricolinostat (ACY-1215) and Citarinostat (ACY-241). The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a comprehensive overview of their biochemical potency, selectivity, and the methodologies used for their evaluation.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that is a key regulator in various cellular processes through its deacetylation of non-histone protein substrates.[1] Its primary substrates include α-tubulin, the molecular chaperone heat shock protein 90 (Hsp90), and the actin-binding protein cortactin.[1] By modulating the acetylation status of these proteins, HDAC6 influences microtubule dynamics, protein folding and degradation, cell migration, and immune responses.[1] Consequently, the selective inhibition of HDAC6 has become a promising therapeutic avenue for a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. While Tubastatin A has been a foundational tool in studying HDAC6 biology, the development of next-generation inhibitors like Ricolinostat and Citarinostat, some of which have advanced into clinical trials, warrants a detailed comparative analysis.
Performance Data: A Head-to-Head Comparison
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of Tubastatin A, Ricolinostat, and Citarinostat against a panel of HDAC isoforms. This data is pivotal for evaluating the potency and selectivity of each inhibitor.
Table 1: Potency against HDAC6
| Compound | HDAC6 IC50 (nM) |
| Tubastatin A | 15 |
| Ricolinostat (ACY-1215) | 5 |
| Citarinostat (ACY-241) | 2.6 |
Table 2: Selectivity Profile (IC50 in nM)
| HDAC Isoform | Tubastatin A | Ricolinostat (ACY-1215) | Citarinostat (ACY-241) |
| HDAC1 | >10,000 | 58 | 35 |
| HDAC2 | >10,000 | 48 | 45 |
| HDAC3 | >10,000 | 51 | 46 |
| HDAC8 | 854 | 100 | 137 |
Note: IC50 values can vary based on assay format and conditions. The data presented here are compiled from multiple sources for comparative purposes.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the characterization of HDAC6 inhibitors.
HDAC6 Enzymatic Assay (Fluorometric)
This in vitro assay is fundamental for determining the potency of an inhibitor against the isolated HDAC6 enzyme.
-
Reagents and Materials :
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA)
-
Developer solution (containing a protease like trypsin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure : a. Prepare serial dilutions of the test compounds in assay buffer. b. Add the diluted compounds and the HDAC6 enzyme to the wells of the microplate. c. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate. e. Incubate for a set time (e.g., 30 minutes) at 37°C. f. Stop the reaction and develop the signal by adding the developer solution. g. Incubate for a further 10 minutes at 37°C. h. Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm). i. Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value by non-linear regression analysis.[5][6]
Tubulin Acetylation Assay (Western Blot)
The primary cellular marker for HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin.
-
Reagents and Materials :
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure : a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 8, 24 hours). c. Lyse the cells and quantify the protein concentration of the lysates. d. Separate equal amounts of protein from each sample by SDS-PAGE. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with the primary antibodies overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.[7][8]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Reagents and Materials :
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure : a. Seed cells into a 96-well plate and allow them to attach for 24 hours. b. Treat the cells with a range of concentrations of the test compounds. c. Incubate for a desired period (e.g., 48 to 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. e. Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[9][10]
Visualized Pathways and Workflows
Caption: Key substrates and cellular functions regulated by HDAC6.
Caption: A typical workflow for the evaluation of novel HDAC6 inhibitors.
Caption: A logical diagram for comparing key attributes of HDAC6 inhibitors.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of Leading HDAC6 Inhibitors
For researchers and drug development professionals, the landscape of selective Histone Deacetylase 6 (HDAC6) inhibitors presents a promising frontier for therapeutic intervention in oncology and inflammatory diseases. This guide offers a comparative analysis of the in vivo performance of several prominent HDAC6 inhibitors, including ACY-1215 (Ricolinostat), QTX125, C1A, and CKD-506. The data presented is compiled from various preclinical studies, and while direct head-to-head comparisons are limited, this guide provides a structured overview of their individual in vivo efficacy, supported by experimental data and detailed methodologies.
Key Signaling Pathways of HDAC6 Inhibition
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes by targeting non-histone proteins. Its inhibition can modulate pathways involved in protein degradation, cell migration, and immune response, making it an attractive therapeutic target.
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
In Vivo Efficacy of ACY-1215 (Ricolinostat) in Multiple Myeloma
ACY-1215 has been extensively studied in preclinical models of multiple myeloma (MM), demonstrating significant anti-tumor activity, particularly in combination with the proteasome inhibitor bortezomib (B1684674).
Quantitative Data Summary: ACY-1215 in MM Xenograft Models
| Parameter | Vehicle Control | ACY-1215 (50 mg/kg) | Bortezomib (0.5 mg/kg) | ACY-1215 + Bortezomib | Reference |
| Tumor Growth | - | Significant delay (p=0.01) | Significant delay (p=0.006) | Pronounced delay (p<0.0001) | [1][2] |
| Median Overall Survival (Disseminated MM Model) | 17 days | No significant improvement | 22 days | Significantly prolonged (p<0.0001) | [1] |
Experimental Protocol: ACY-1215 in a Plasmacytoma Mouse Model
-
Animal Model: Male SCID mice.
-
Cell Line: 5 x 10^6 MM.1S human multiple myeloma cells.
-
Implantation: Subcutaneous injection into the flank.
-
Treatment Groups:
-
Vehicle control (10% DMSO in 5% dextrose in water).
-
ACY-1215 (50 mg/kg, intraperitoneal injection, 5 consecutive days/week for 3 weeks).
-
Bortezomib (0.5 mg/kg, intravenous injection, twice weekly for 3 weeks).
-
Combination of ACY-1215 and bortezomib at the same dosing regimen.
-
-
Endpoint: Tumor volume was measured to assess tumor growth delay.[1]
In Vivo Efficacy of QTX125 in Mantle Cell Lymphoma
QTX125 is a novel, potent, and selective HDAC6 inhibitor that has demonstrated significant anti-tumor effects in preclinical models of mantle cell lymphoma (MCL).
Quantitative Data Summary: QTX125 in MCL Xenograft Model
| Parameter | Vehicle Control | QTX125 | Reference |
| Tumor Growth | - | Significant inhibition of lymphoma growth | [3] |
Note: Specific quantitative values for tumor growth inhibition were not provided in the abstract.
Experimental Protocol: QTX125 in a Mantle Cell Lymphoma Xenograft Mouse Model
-
Animal Model: Xenografted mice.
-
Cell Lines: MINO and other MCL cell lines.
-
Treatment: QTX125 administration.
-
Endpoint: Tumor volume was monitored every two days to assess the inhibition of lymphoma growth.[3][4]
In Vivo Efficacy of C1A in Colorectal Cancer
The HDAC6 inhibitor C1A has been shown to slow tumor growth in a colorectal cancer xenograft model, particularly when used in combination with bortezomib.
Quantitative Data Summary: C1A in Colorectal Cancer Xenograft
| Parameter | Vehicle Control | C1A + Bortezomib | Reference |
| Tumor Growth | - | Slowed growth of colorectal cancer xenografts | [No specific quantitative data in abstract] |
Experimental Protocol: C1A in a Colorectal Cancer Xenograft Model
-
Animal Model: Xenograft model of colorectal cancer.
-
Treatment: C1A administered as a single agent or in combination with bortezomib.
-
Endpoint: Tumor growth was monitored to assess the anti-tumor activity.
In Vivo Efficacy of CKD-506 in Rheumatoid Arthritis
CKD-506 has demonstrated therapeutic potential in a non-oncology setting, showing dose-dependent efficacy in a murine model of rheumatoid arthritis.
Quantitative Data Summary: CKD-506 in Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Vehicle Control | CKD-506 (3, 10, 30, 50, 100 mg/kg) | Reference |
| Clinical Arthritis Score | - | Dose-dependent improvement | [5][6] |
| Combination with Methotrexate | - | Synergistic effect at sub-therapeutic doses | [5][6] |
Experimental Protocol: CKD-506 in an Adjuvant-Induced Arthritis (AIA) Rat Model
-
Animal Model: Rats with adjuvant-induced arthritis.
-
Induction of Arthritis: Injection of Complete Freund's Adjuvant (CFA).[7]
-
Treatment Groups:
-
Vehicle control.
-
CKD-506 administered orally once a day at doses of 3, 10, 30, 50, and 100 mg/kg.
-
-
Endpoint: The severity of arthritis was assessed on days 9, 13, and 16 after CFA injection.[5]
Experimental Workflow for In Vivo HDAC6 Inhibitor Studies
The general workflow for evaluating the in vivo efficacy of a novel HDAC6 inhibitor typically involves several key stages, from model selection to data analysis.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
The HDAC6 inhibitors ACY-1215, QTX125, C1A, and CKD-506 have all demonstrated promising in vivo activity in various disease models. ACY-1215 shows significant efficacy in multiple myeloma, especially in combination with proteasome inhibitors. QTX125 is a potent agent in mantle cell lymphoma models. C1A, in combination with bortezomib, has shown anti-tumor effects in colorectal cancer. CKD-506 has shown therapeutic potential in a non-oncology indication, rheumatoid arthritis.
While the available data highlights the individual potential of these inhibitors, the lack of direct comparative in vivo studies makes it challenging to definitively rank their efficacy. The choice of an optimal HDAC6 inhibitor for further development will likely depend on the specific indication, the therapeutic window, and the potential for combination therapies. The experimental protocols provided herein offer a framework for designing future studies to directly compare the in vivo performance of these and other emerging HDAC6 inhibitors.
References
- 1. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of CKD-506, a novel selective histone deacetylase 6 inhibitor, in a murine model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of CKD-506, a novel selective histone deacetylase 6 inhibitor, in a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
Validating the Therapeutic Potential of HDAC6 Ligand-2: A Comparative Guide
This guide provides a comprehensive comparison of a representative HDAC6 ligand, herein referred to as "HDAC6 Ligand-2" (based on a phenylhydroxamate-based inhibitor discussed in scientific literature), with other prominent HDAC6 inhibitors.[1] The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Histone Deacetylase 6 (HDAC6).
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein degradation, cell motility, and immune regulation.[2][3] Its dysregulation has been implicated in numerous diseases, making it a compelling therapeutic target for cancer, neurodegenerative disorders, and autoimmune diseases.[3][4] This guide presents key experimental data, outlines common validation protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Inhibitor Analysis
The therapeutic potential of an HDAC6 inhibitor is evaluated based on its potency, selectivity, and cellular activity. The following tables summarize the quantitative data for this compound and other well-characterized HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity against HDAC Isoforms (IC50, nM)
| Compound | HDAC6 | HDAC1 | HDAC2 | HDAC3 | Selectivity (HDAC1/HDAC6) |
| This compound | 15 | >10,000 | 3,400 | >10,000 | >667 |
| Bavarostat (4) | 0.6 | >10,000 | >10,000 | >10,000 | >16,667 |
| Tubastatin A | 15 | >10,000 | - | - | >1000 |
| NQN-1 | 28 | 1,200 | - | - | 43 |
| SAHA (Vorinostat) | 10 | 1 | 2 | 1 | 0.1 |
Data compiled from multiple sources.[1][2][5][6] Note: IC50 values can vary between different assay conditions.
Table 2: Cellular Activity of HDAC6 Inhibitors
| Compound | Cell Line | Key Effect | Effective Concentration |
| This compound (analog 10c) | HL-60 | Induces apoptosis, G1 cell cycle arrest | 0.25 - 0.75 µM |
| Tubastatin A | Various | Increases α-tubulin acetylation | nM to low µM range |
| NQN-1 | MV4-11 (AML) | Induces Hsp90 acetylation, decreases client proteins | µM range |
| SAHA (Vorinostat) | Various | Increases both α-tubulin and histone acetylation | µM range |
Data compiled from multiple sources.[5][6]
Experimental Protocols
The validation of HDAC6 inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
In Vitro HDAC Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against purified HDAC enzymes.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are used. A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, is prepared.
-
Inhibitor Incubation : The HDAC enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer for a specified time.
-
Reaction Initiation : The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Development : After incubation, a developer solution (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement : The fluorescence is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blot Analysis for Cellular Activity
This technique is used to detect changes in the acetylation levels of HDAC6 substrates in cells treated with an inhibitor.
-
Cell Culture and Treatment : A relevant cell line (e.g., a cancer cell line) is cultured and treated with various concentrations of the HDAC6 inhibitor for a specific duration.
-
Protein Extraction : Cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histones, and a loading control (e.g., GAPDH).
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis : The band intensities are quantified to determine the relative increase in substrate acetylation upon inhibitor treatment. Increased acetylation of α-tubulin with minimal effect on histone acetylation indicates HDAC6 selectivity.[2][6]
Mandatory Visualizations
Signaling Pathways of HDAC6
HDAC6 deacetylates several key cytoplasmic proteins, thereby regulating important cellular processes. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, impacting downstream pathways.
Caption: HDAC6 deacetylation of substrates and the effect of inhibition.
Experimental Workflow for HDAC6 Inhibitor Validation
The process of validating a potential HDAC6 inhibitor follows a logical progression from in vitro characterization to cellular and in vivo studies.
Caption: Workflow for validating the therapeutic potential of an HDAC6 inhibitor.
References
- 1. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Methods for Confirming HDAC6 Engagement
In the pursuit of novel therapeutics targeting histone deacetylase 6 (HDAC6), robust and reliable methods to confirm target engagement within a cellular context are indispensable. HDAC6, a unique cytoplasmic deacetylase, is a compelling target for various diseases, including cancer and neurodegenerative disorders.[1][2][3] Validating that a compound binds to HDAC6 and elicits a functional response is a critical step in drug discovery. This guide provides a comparative overview of key orthogonal methods used to confirm HDAC6 engagement, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate assays for their needs.
Comparison of Orthogonal Methods for HDAC6 Target Engagement
The table below summarizes the key characteristics and quantitative outputs of various methods used to measure HDAC6 engagement. These assays rely on different principles, from direct binding to enzymatic activity and cellular stability.
| Method | Principle | Assay Type | Typical Output | Throughput | Advantages | Limitations |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged HDAC6 and a fluorescent tracer.[1][2] | Cell-based (Live cells) | IC50, Kd[1][4] | High | Quantitative, live-cell format, suitable for kinetic studies.[1][2] | Requires genetic modification of cells, potential for tracer-dependent artifacts.[5] |
| Western Blot | Immunodetection of acetylated α-tubulin, a primary HDAC6 substrate.[6][7] | Cell-based (Lysate) | Fold change in acetylation | Low to Medium | Measures downstream functional effect, no cell engineering required. | Low dynamic range, semi-quantitative, influenced by other enzymes.[1][5] |
| Enzymatic Activity Assay | Deacetylation of a fluorogenic peptide substrate by HDAC6.[8][9][10] | Biochemical (Recombinant protein or lysate) | IC50, % Inhibition | High | Direct measure of enzymatic inhibition, well-established.[9] | May not reflect cellular potency due to permeability and off-target effects.[1] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of HDAC6, which is quantified after heat shock.[11][12][13] | Cell-based (Live cells or lysate) | Thermal shift (ΔTm), EC50 | Low to High (format dependent) | Label-free, reflects intracellular target binding.[14] | Can be technically challenging, throughput varies with detection method.[13] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects HDAC6 from proteolytic degradation.[15][16][17] | Cell-based (Lysate) | % Protection from proteolysis | Low to Medium | Label-free, does not require compound modification.[15][17] | Less sensitive than other methods, requires effective protease digestion. |
| Photoaffinity Labeling | A photoreactive group on a compound covalently links to HDAC6 upon UV irradiation for subsequent detection.[18][19] | Cell-based (Live cells or lysate) | Identification of labeled protein | Low | Identifies direct binding partners, can map binding sites.[18] | Requires synthesis of a modified compound, potential for non-specific labeling. |
Quantitative Data Comparison
The following table presents a summary of reported IC50 values for well-known HDAC inhibitors against HDAC6 using different assay formats. This data highlights how potency values can vary depending on the methodology, underscoring the importance of using orthogonal approaches.
| Compound | NanoBRET™ IC50 (µM) [1] | Biochemical HDAC6 Inhibition IC50 (µM) [1] |
| Ricolinostat | 0.021 ± 0.011 | 0.0031 ± 0.0003 |
| Tubastatin A | 0.091 ± 0.024 | 0.0015 ± 0.0001 |
| Vorinostat | 0.038 ± 0.008 | 0.034 ± 0.005 |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Workflows and Signaling Pathways
Visualizing the workflow of each technique is crucial for understanding its implementation. Below are Graphviz diagrams illustrating the core steps of key orthogonal methods for HDAC6 engagement.
Caption: Workflow of the NanoBRET™ target engagement assay.
Caption: Western blot workflow for detecting tubulin acetylation.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of a test compound to HDAC6 in living cells.
Materials:
-
HeLa cells stably expressing NanoLuc®-HDAC6.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ tracer and Nano-Glo® Substrate.
-
Test compounds.
-
White, opaque 96-well plates.
Protocol:
-
Seed HeLa cells expressing NanoLuc®-HDAC6 in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the fluorescent tracer to the compound dilutions.
-
Remove growth medium from the cells and add the compound/tracer mix.
-
Incubate the plate at 37°C and 5% CO2 for the desired time.
-
Add Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence, collecting both donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration to determine the IC50.
Western Blot for α-Tubulin Acetylation
Objective: To assess the functional inhibition of HDAC6 by measuring the acetylation of its substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against acetylated-α-tublin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system and quantify the band intensities. Normalize the acetylated-α-tubulin signal to the loading control.
Fluorometric HDAC6 Activity Assay
Objective: To measure the enzymatic activity of HDAC6 in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC6.
-
HDAC6 activity assay kit (containing a fluorogenic substrate and developer).[8][10]
-
Test compounds.
-
Black, flat-bottom 96-well plate.
Protocol:
-
Add assay buffer, recombinant HDAC6, and test compound dilutions to the wells of a 96-well plate.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-20 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[8]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
By employing a combination of these orthogonal methods, researchers can gain a comprehensive understanding of a compound's interaction with HDAC6, from direct binding to functional cellular consequences, thereby increasing confidence in its mechanism of action and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 18. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HDAC6 Ligand-2
For researchers and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the safe disposal of HDAC6 ligand-2, a compound understood to be a potent Histone Deacetylase (HDAC) inhibitor. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for "this compound," the precautionary principle of treating it as a hazardous chemical waste must be applied.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, particularly in its powdered form, should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or aerosols.[2]
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Double Chemotherapy Gloves, Impervious Gown, N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield.[3] |
| Solution Preparation | Double Chemotherapy Gloves, Impervious Gown, Eye Protection (Safety Goggles).[3] |
| Cell Culture Application | Chemotherapy Gloves, Lab Coat.[3] |
| Waste Disposal | Double Chemotherapy Gloves, Impervious Gown, Eye Protection (Safety Goggles).[3] |
Note: It is recommended that all gloves be ASTM D6978 rated chemotherapy gloves.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[3][4] This ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Treat all forms of this compound (unused powder, solutions) as hazardous chemical waste.[2] Some HDAC inhibitors are known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[2]
-
Solid Waste: Collect unused or expired this compound powder and grossly contaminated items (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof hazardous waste container.[1][2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated PPE: All disposable PPE used while handling the compound should be considered hazardous waste and disposed of accordingly.[3]
2. Container Labeling:
-
Affix a hazardous waste tag to the container as soon as the first item of waste is added.[2][5]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the concentration if in solution. Do not use abbreviations.[2][5]
-
Clearly indicate the associated hazards (e.g., "Toxic").[2]
-
Include the date of waste generation and the name of the principal investigator.[5]
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure the container remains closed at all times, except when adding waste.[2]
-
Segregate the this compound waste container from incompatible materials such as strong acids, bases, or oxidizing agents.[2]
4. Disposal of Empty Containers:
-
To be considered non-hazardous, a container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[2][6]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[2][6]
-
After triple-rinsing and air-drying in a ventilated area (such as a fume hood), the label on the container should be fully defaced or removed before it can be disposed of in the regular laboratory trash.[2][6]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][7] Do not attempt to transport the hazardous waste yourself.[6]
Experimental Protocols
While specific experimental protocols for a compound generically named "this compound" are not available, the methodologies for handling similar potent HDAC6 inhibitors, such as Hdac6-IN-29, would be applicable.[3] These typically involve in-vitro assays with cultured cells to assess the compound's efficacy and mechanism of action. For instance, a common experiment would be to treat cancer cell lines with varying concentrations of the HDAC inhibitor and then perform western blotting to measure the acetylation levels of α-tubulin, a known HDAC6 substrate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound and associated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling HDAC6 ligand-2
Essential Safety and Handling Guide for HDAC6 Ligand-2
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was found in the available resources. The following guidance is based on safety protocols for similar Histone Deacetylase (HDAC) inhibitors, such as Hdac6-IN-29 and HDAC6 Inhibitor II, BRD9757. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements and obtain the specific SDS from the supplier before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Precautions
While specific hazard classifications for this compound are not available, data from similar HDAC6 inhibitors suggest the following potential hazards. Always handle this compound with caution as its toxicological properties may not be fully characterized.
| Hazard Class | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure, especially when handling the compound in powdered form.[1] The required PPE for various laboratory activities is summarized below.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | Double chemotherapy gloves (ASTM D6978 rated), impervious gown, N95 or higher respirator, safety goggles, and face shield.[1] |
| Solution Preparation | Double chemotherapy gloves, impervious gown, and safety goggles.[1] |
| Cell Culture Application | Chemotherapy gloves and a lab coat.[1] |
| Waste Disposal | Double chemotherapy gloves, impervious gown, and safety goggles.[1] |
Note: All gloves must be ASTM D6978 rated chemotherapy gloves.[1][3] Disposable PPE should not be reused.[4]
Operational and Disposal Plans
A clear, step-by-step protocol is essential for the safe handling and disposal of this compound and associated materials.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for receiving, handling, and using potent chemical compounds like this compound in a laboratory setting.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
